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Molybdenum(VI) oxide

Cat. No.: B1171696
CAS No.: 1313-27-3
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Description

Significance of Molybdenum(VI) Oxide as a Functional Material

This compound is a multifaceted n-type semiconductor with a wide bandgap, making it suitable for various technological applications. researchgate.net Its significance stems from a combination of unique properties:

Versatile Electronic Properties: MoO₃ exhibits a high work function and can act as an efficient hole-injection or hole-transport layer in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. sigmaaldrich.comwikipedia.org Its electronic properties can be tuned by controlling its crystal structure, morphology, and the presence of oxygen vacancies. researchgate.net

Electrochemical and Photochromic Activity: The compound displays multifold electrochemical properties due to the multiple redox states of molybdenum (Mo⁶⁺, Mo⁵⁺, Mo⁴⁺). researchgate.net This characteristic is central to its use in electrochromic devices, such as smart windows that can dynamically control light transmission, and in energy storage systems like batteries and supercapacitors. researchgate.netmaterialsciencejournal.org

Catalytic Prowess: this compound is a crucial industrial catalyst. wikipedia.org It is notably used in the selective oxidation of hydrocarbons, such as the production of formaldehyde (B43269) from methanol (B129727), and in petroleum refining processes like hydrodesulfurization (HDS) to remove sulfur from fuels. lidsen.comresearchgate.net

Structural Diversity: MoO₃ exists in several crystalline forms, with the orthorhombic α-MoO₃ being the most thermodynamically stable and widely studied. researchgate.net This structural variety, including metastable phases, allows for the tailoring of its properties for specific applications. researchgate.net

The combination of these characteristics makes this compound a highly valuable material in the development of advanced technologies.

Evolution of Research Perspectives on this compound

Research on this compound has evolved significantly over the decades. Initially, its primary use was in metallurgical applications as an alloying agent and as a catalyst in large-scale industrial chemical processes. wikipedia.orgiarc.fr

The late 19th and early 20th centuries saw the identification of its value in industries such as high-temperature furnaces and steel alloys. lidsen.com The focus was largely on its bulk properties and catalytic activity in conventional applications.

With the advent of nanotechnology, the research perspective shifted towards exploring the properties of MoO₃ at the nanoscale. researchgate.net Scientists began to synthesize and investigate nanostructured forms of this compound, such as nanoparticles, nanobelts, and thin films. sigmaaldrich.comikm.org.my This opened up new avenues for its application in advanced electronics, photonics, and energy storage, where precise control over material properties at the nanoscale is critical. lidsen.com The development of new synthesis methods has been a key focus, aiming to produce MoO₃ with specific particle sizes and crystalline phases to enhance its performance in these novel applications. doaj.orgfinechem-mirea.ru

Scope of Current Academic Investigations

Current research on this compound is broad and interdisciplinary, spanning chemistry, physics, materials science, and engineering. Key areas of investigation include:

Energy Storage and Conversion: A significant portion of research is dedicated to leveraging the electrochemical properties of MoO₃ for next-generation batteries (particularly lithium-ion batteries) and supercapacitors. researchgate.netlidsen.com Investigations also focus on its use in photocatalysis for applications like water splitting to produce hydrogen. lidsen.com

Advanced Electronics and Optoelectronics: Researchers are actively exploring the use of MoO₃ thin films and nanostructures as interfacial layers in organic and perovskite solar cells, as well as in OLEDs and other electronic devices. researchgate.netwikipedia.org Its potential in resistive switching for non-volatile memory devices is also a subject of study. lidsen.com

Catalysis: While its catalytic properties have long been utilized, current research aims to enhance the efficiency and selectivity of MoO₃-based catalysts. This includes the development of nanostructured catalysts and understanding the catalytic mechanisms at a fundamental level. researchgate.netacs.org

Sensing Applications: The sensitivity of MoO₃'s electrical properties to the surrounding environment is being explored for the development of gas sensors for detecting various compounds, including ammonia (B1221849) and volatile organic compounds (VOCs). lidsen.comlidsen.com

Synthesis and Characterization: A continuous area of research involves the development of novel and cost-effective methods for synthesizing different phases and morphologies of this compound. doaj.orgfinechem-mirea.ru Advanced characterization techniques are employed to understand the structure-property relationships in these materials. utwente.nl

The ongoing research highlights the sustained interest in this compound as a key material for addressing contemporary technological challenges.

PropertyValue
Chemical Formula MoO₃
Molar Mass 143.95 g/mol
Appearance Yellow or light blue solid
Density 4.70 g/cm³
Melting Point 802 °C (1,476 °F; 1,075 K)
Boiling Point 1,155 °C (2,111 °F; 1,428 K) (sublimes)
Crystal Structure Orthorhombic (α-phase), monoclinic (β-phase), hexagonal (h-phase)

Properties

CAS No.

1313-27-3

Molecular Formula

MoO3

Origin of Product

United States

Synthetic Methodologies for Molybdenum Vi Oxide

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile and cost-effective approach to producing Molybdenum(VI) oxide with controlled morphologies and properties. These methods involve the chemical transformation of molybdenum precursors in a liquid medium.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal syntheses are widely employed methods for preparing various nanostructures of MoO₃. molchem.co.uk These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. samaterials.com

The morphology and crystalline phase of the resulting MoO₃ are highly dependent on reaction parameters like temperature, duration, pH, and the presence of additives. mdpi.com For instance, different polymorphs of MoO₃, including hexagonal (h-MoO₃), orthorhombic (α-MoO₃), and monoclinic (β-MoO₃), can be selectively synthesized by tuning these conditions. mdpi.com At 90°C, h-MoO₃ is typically formed, while at 240°C, the orthorhombic (α-MoO₃) phase is favored. mdpi.com The transformation between these phases can be observed at intermediate temperatures, such as 210°C, where a mixture of phases may result depending on the reaction time. mdpi.com

Additives also play a crucial role in directing the crystal growth. For example, the use of cetyltrimethylammonium bromide (CTAB) can lead to the formation of orthorhombic MoO₃, whereas the addition of chromium(III) chloride (CrCl₃) can result in the formation of metastable monoclinic MoO₃ with a nanosheet morphology. mdpi.com

One-dimensional nanostructures like nanorods and nanoribbons of the thermodynamically stable orthorhombic α-MoO₃ can be synthesized via acidification of ammonium (B1175870) heptamolybdate tetrahydrate under hydrothermal conditions at temperatures ranging from 140-200 °C. acs.orgscirp.org The reaction proceeds through an intermediate ammonium molybdate (B1676688) hydrate (B1144303) phase before forming the final α-MoO₃ product. acs.org The morphology of these nanostructures can be further tuned by the addition of inorganic salts. acs.org

Solvothermal methods, which utilize organic solvents, can also produce MoO₃ nanoparticles. For example, reacting molybdenum salts with ethanol (B145695) at high temperatures is a known solvothermal route. samaterials.com A hydro-solvothermal technique using ammonium heptamolybdate tetrahydrate in an ethanol-water mixture with surfactants like 1-octadecene, oleic acid, and oleylamine (B85491) has been used to synthesize α-MoO₃ nanoparticles with a mean diameter of approximately 20 ± 5 nm after calcination. tandfonline.com

Table 1: Influence of Reaction Parameters in Hydrothermal Synthesis of MoO₃

Temperature (°C) Duration (h) Additive Resulting Phase(s) & Morphology
90 3 None h-MoO₃ mdpi.com
210 3 None Mixture of h-MoO₃ and α-MoO₃ mdpi.com
210 6 None Pure α-MoO₃ mdpi.com
240 3 None α-MoO₃ (hexagonal rod-like) mdpi.com
240 6 None α-MoO₃ (nanofibrous) mdpi.com
240 3 CTAB o-MoO₃ mdpi.com
240 6 CTAB o-MoO₃ mdpi.com
240 3 CrCl₃ m-MoO₃ (nanosheets, 100-250 nm thick) mdpi.com
240 6 CrCl₃ m-MoO₃ (nanosheets, 100-500 nm thick) mdpi.com
180 5 None α-MoO₃ (nano-belts) ekb.eg
180 Several hours None MoO₃ nanorods (diameters ~100 nm) acs.org

Sol-Gel Methods for MoO₃ Preparation

The sol-gel method is a versatile wet-chemical technique used to synthesize MoO₃ with various forms, including nanoparticles, thin films, and aerogels. molchem.co.ukias.ac.in This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

A common approach involves the use of molybdenum precursors such as molybdenum alkoxides or ammonium molybdate. ias.ac.innewhaven.edu For instance, molybdenum(V) chloride (MoCl₅) can be reacted with methanol (B129727) to form a molybdenum alkoxide. This alkoxide then undergoes hydrolysis and condensation reactions to form a three-dimensional MoO₃ network. newhaven.edu The pH of the solution plays a critical role in the polymerization process. newhaven.edu

Another route utilizes ammonium molybdate and citric acid. ias.ac.in By dissolving ammonium molybdate and citric acid in deionized water and adjusting the pH to 7 with ammonium hydroxide (B78521), a gel can be formed. ias.ac.in Subsequent heating of the resulting powder at 500°C for 90 minutes yields pale yellow MoO₃ powder. ias.ac.in

The sol-gel method can also be adapted to produce MoO₃ thin films at room temperature. nih.govacs.org This can be achieved by mixing MoO₃ powder in an ammonia (B1221849) (NH₃) or hydrogen peroxide (H₂O₂) solution, followed by a UV-ozone treatment instead of high-temperature annealing. nih.govacs.org This process yields uniform films with a high work function. nih.govacs.org

Furthermore, the sol-gel process can be combined with other techniques, such as co-precipitation, to synthesize doped MoO₃ materials. researchgate.net For example, yttrium-doped MoO₃ micro-belts have been successfully synthesized using a sol-gel co-precipitation method. researchgate.net

Table 2: Sol-Gel Synthesis Parameters for MoO₃

Precursor(s) Additive(s)/Solvent(s) Post-Treatment Resulting Product
Molybdenum(V) chloride Methanol, Nitric acid newhaven.edu Heat treatment (150-450°C) newhaven.edu Amorphous MoO₃ crystallizing to α-MoO₃ newhaven.edu
Ammonium molybdate Citric acid, Ammonium hydroxide ias.ac.in Heating at 250°C, then 500°C ias.ac.in MoO₃ nanoparticles ias.ac.in
MoO₃ powder NH₃ or H₂O₂ solution nih.govacs.org UV-ozone treatment nih.govacs.org MoO₃ thin films nih.govacs.org
Metallic Mo powder Hydrogen peroxide, Dopamine hydrochloride frontiersin.orgnsf.gov Hydrothermal treatment frontiersin.orgnsf.gov MoO₃/Carbon composite (α-MoO₃ and h-MoO₃ phases) frontiersin.orgnsf.gov
Molybdenum alkoxides Acetonitrile, Nitric acid, Water dtic.mil Supercritical drying (for aerogels) dtic.mil Monolithic MoO₃ aerogels and xerogels dtic.mil

Chemical Bath Deposition of MoO₃ Films

Chemical Bath Deposition (CBD) is a simple and inexpensive technique for depositing thin films of MoO₃ onto various substrates. scholarsresearchlibrary.com This method involves the controlled precipitation of the desired compound from a solution onto a substrate immersed in it. The process is typically carried out at relatively low temperatures and does not require sophisticated vacuum equipment. scholarsresearchlibrary.com

A common precursor for the CBD of MoO₃ is ammonium heptamolybdate. rsc.orgresearchgate.net Thin films of hexagonal MoO₃ (h-MoO₃) nanorods can be deposited from a highly acidic aqueous solution of ammonium heptamolybdate at around 85°C. rsc.orgresearchgate.net A unique two-stage deposition process has been developed to achieve uniform film formation. rsc.orgresearchgate.net This involves an initial nucleation stage, followed by a rinsing step and a subsequent growth stage. rsc.orgresearchgate.net The dimensions and texture of the resulting nanorods can be controlled by varying the conditions of these two stages. rsc.org

Another approach utilizes sodium molybdate as the precursor. scholarsresearchlibrary.com By dissolving sodium molybdate in distilled water and adding a slightly acidic solution of diethyl sulphate, MoO₃ thin films can be deposited on glass substrates. scholarsresearchlibrary.com The concentration of the precursor solution, such as sodium molybdate, can influence the physicochemical properties of the deposited films. researchgate.net

The CBD method can also employ dimethyl sulfate (B86663) in an acidic aqueous solution with ammonium heptamolybdate to produce crystalline MoO₃ thin films with monocrystals several micrometers long. ukim.mkresearchgate.net The deposition is typically performed on a heated substrate, with the temperature increase facilitating the hydrolysis of dimethyl sulfate and the subsequent deposition of molybdenum oxide. ukim.mk

Table 3: Parameters for Chemical Bath Deposition of MoO₃ Films

Precursor(s) Additive(s)/Solvent(s) Deposition Temperature (°C) Resulting Morphology
Ammonium heptamolybdate Nitric acid rsc.orgresearchgate.net 85 rsc.orgresearchgate.net Hexagonal MoO₃ nanorods rsc.orgresearchgate.net
Sodium molybdate Diethyl sulphate scholarsresearchlibrary.com Not specified Thin films scholarsresearchlibrary.com
Ammonium heptamolybdate Dimethyl sulfate ukim.mkresearchgate.net Up to 90 ukim.mk Crystalline films with hexagonal prisms (5-10 µm long) ukim.mk
Sodium molybdate Not specified Not specified Thin films researchgate.net

Precipitation and Co-precipitation Routes

Precipitation and co-precipitation are straightforward and cost-effective methods for synthesizing MoO₃ nanoparticles in large quantities. molchem.co.uk These techniques involve the formation of a solid precipitate from a solution by reacting a molybdenum salt with a precipitating agent under specific pH conditions. samaterials.com

In a typical precipitation synthesis, a molybdenum salt solution is reacted with a substance like a metal hydroxide or carbonate, causing MoO₃ to precipitate out of the solution. samaterials.com The properties of the resulting nanoparticles are influenced by parameters such as pH, the concentration of reactants, and the presence of surfactants. molchem.co.uk

A simple solution-based approach involving chemical precipitation followed by hydrothermal treatment and calcination can be used to synthesize the metastable hexagonal phase of MoO₃ (h-MoO₃). researchgate.net The use of concentrated hydrochloric acid is crucial for the formation of this specific phase. researchgate.net

Co-precipitation methods are particularly useful for creating composite materials. For example, GO/MoO₃ nanocomposites have been synthesized using a co-precipitation method, demonstrating the versatility of this technique. researcher.life

Table 4: Precipitation and Co-precipitation Synthesis of MoO₃

Precursor(s) Precipitating Agent/Additive(s) Post-Treatment Resulting Product
Molybdenum salt solution Metal hydroxide or carbonate samaterials.com Not specified MoO₃ nanoparticles samaterials.com
Ammonium heptamolybdate Concentrated HCl researchgate.net Hydrothermal treatment and calcination researchgate.net Metastable h-MoO₃ researchgate.net
Not specified Polyvinylpyrrolidone (PVP) researchgate.net Not specified Orthorhombic MoO₃ with plate-like morphology researchgate.net
Not specified (for GO/MoO₃) Not specified Not specified GO/MoO₃ nanocomposites researcher.life

Electrochemical Synthesis Methods

Electrochemical synthesis, or electrodeposition, provides a high degree of control over the thickness, uniformity, and composition of MoO₃ thin films. northwestern.edu This method involves the deposition of a material onto a conductive substrate by applying an electrical potential or current through an electrolyte solution containing the desired ions.

MoO₃ thin films can be cathodically electrodeposited from aqueous solutions containing peroxo-polymolybdate complexes. northwestern.eduacs.org The deposition at specific potentials allows for the preparation of films with controlled stoichiometry, water content, and valency. northwestern.eduacs.org For example, applying a potential of -0.02 V vs Ag/AgCl can produce a mixed-valent substoichiometric molybdenum oxide with a composition of approximately MoO₂.₇·2H₂O. acs.org

The properties of the electrodeposited films are strongly dependent on post-deposition treatments, such as sintering temperature. northwestern.eduacs.org As-deposited films are typically amorphous oxide-hydrates. northwestern.eduresearchgate.net Upon heating to around 250°C, they can transform into a disordered, mixed-phase material consisting of monoclinic β-MoO₃ and orthorhombic α-MoO₃. northwestern.eduresearchgate.net Further heating to 350°C or above leads to the crystallization of the more thermodynamically stable α-MoO₃ phase. northwestern.eduresearchgate.net

Electrodeposition can also be performed from acidified sodium molybdate solutions, where the process involves the reduction of molybdic acid. researchgate.netcambridge.org This method, however, may result in films that are weakly adherent. cambridge.org Another approach involves using a solution of molybdic acid with citric acid as a complexing agent to deposit ultra-thin MoO₃ films at room temperature. researchgate.net

Table 5: Electrochemical Synthesis Parameters for MoO₃ Thin Films

Electrolyte Composition Deposition Method Post-Treatment Resulting Film Characteristics
Aqueous peroxo-polymolybdate solution Cathodic electrodeposition northwestern.eduacs.org Sintering at 25-450°C northwestern.eduacs.org Amorphous to crystalline (α-MoO₃) transformation northwestern.eduresearchgate.net
Acidified sodium molybdate solution Electrodeposition (reduction of molybdic acid) researchgate.netcambridge.org Not specified Weakly adherent films cambridge.org
Molybdic acid and citric acid Electrodeposition researchgate.net Not specified Ultra-thin films (10-20 nm) researchgate.net
Acidified molybdate solution Cyclic voltammetry nsf.gov Calcination at 350°C nsf.gov Crystalline α-MoO₃ nsf.gov

Vapor-Phase and Solid-State Deposition Techniques

Vapor-phase and solid-state deposition techniques are alternative methods for producing MoO₃, often resulting in high-purity films and nanostructures. These methods typically involve the transport of material in the vapor phase or direct reaction in the solid state.

Various vapor-phase techniques have been successfully employed to synthesize MoO₃ nanostructures, including chemical vapor deposition (CVD), thermal evaporation, e-beam evaporation, pulsed laser deposition, and sputtering. molchem.co.uk For example, polycrystalline MoO₃ coatings can be prepared by annealing "black molybdenum" or "reflective molybdenum" thin films, which are initially deposited by CVD from molybdenum hexacarbonyl, at various temperatures and in different annealing environments. researchgate.net

Solid-state reaction methods offer a simple, scalable, and solvent-free route to synthesize MoO₃. niscpr.res.inniscpr.res.in This technique typically involves grinding solid starting materials together and then heating them to induce a chemical reaction. High-purity ammonium heptamolybdate tetrahydrate can be used as a precursor. niscpr.res.in The process involves dry grinding followed by wet grinding with a solvent like methanol to create a homogeneous mixture, which is then heat-treated. niscpr.res.in This method can produce the pure orthorhombic phase of MoO₃ (o-MoO₃) with a stacked layer structure. niscpr.res.in

Another solid-state approach is the reduction of MoO₃ with carbon via mechanochemical processing in a high-energy ball mill. worldscientific.com This process can convert MoO₃ to MoO₂ at the initial stages, and with prolonged milling, can lead to the formation of nano-crystalline MoO₂. worldscientific.com Solid-state reactions can also be used to create doped MoO₃ materials, such as iron-doped α-MoO₃. capes.gov.br

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely utilized technique for synthesizing high-quality thin films and nanostructures of molybdenum oxides. nuaa.edu.cn This method involves the reaction of volatile precursor gases on a heated substrate to form a solid film. In the context of MoO₃ synthesis, molybdenum-containing precursors are introduced into a reaction chamber where they decompose and react with an oxygen source.

A common approach involves the use of molybdenum trioxide powder as the precursor, which is vaporized and transported to the substrate. nsf.gov For instance, MoO₂ nanosheets have been grown on SiO₂/Si substrates via CVD using MoO₃ and sublimated sulfur as precursors. nuaa.edu.cn The temperature of the sulfur precursor was found to significantly influence the thickness of the resulting nanosheets. nuaa.edu.cn Another variation is the use of molybdenum pentachloride or other volatile molybdenum compounds as the starting material. doaj.org

The CVD process for synthesizing related materials, such as molybdenum disulfide (MoS₂), often involves the sulfurization of a MoO₃ precursor. nsf.govscispace.com This process can proceed through intermediate species like molybdenum dioxide (MoO₂) and molybdenum oxysulfide (MoOS₂), highlighting the importance of controlling the precursor concentrations and reaction conditions to obtain the desired final product. nsf.gov The ratio of sulfur to molybdenum vapor is a critical parameter in determining the composition of the synthesized material. nsf.gov

Table 1: Parameters in CVD Synthesis of Molybdenum Oxides

ParameterInfluence on SynthesisReference
Precursor TypeDetermines the reaction pathway and potential intermediates. nsf.govscispace.com
Precursor TemperatureAffects the vaporization rate and concentration of reactants in the gas phase. nuaa.edu.cn
Substrate TemperatureInfluences the deposition rate, crystallinity, and morphology of the film. scispace.com
Carrier Gas Flow RateControls the transport of precursors to the substrate and the removal of byproducts. ucf.edu
S:Mo Molar RatioCritical for controlling the stoichiometry of the final product, especially in sulfurization reactions. nsf.gov

Thermal Evaporation and Sputtering

Thermal evaporation and sputtering are physical vapor deposition (PVD) techniques commonly employed for the fabrication of MoO₃ thin films. acs.orgnih.gov

Thermal Evaporation involves heating a source material, typically high-purity MoO₃ powder, in a high-vacuum environment. chalcogen.ro The evaporated material then condenses onto a substrate, forming a thin film. This method is valued for its simplicity and ability to produce uniform films over large areas. science.gov The thickness of the deposited film can be controlled by the evaporation time and the temperature of the source. Research has shown that post-deposition heat treatment of thermally evaporated films can lead to a decrease in film thickness and an increase in crystallinity. acs.orgnorthwestern.edu

Sputtering , specifically reactive DC magnetron sputtering, is another versatile technique for depositing MoO₃ films. nih.govulisboa.pt In this process, a molybdenum metal target is bombarded with energetic ions (usually argon) in the presence of a reactive gas, which is oxygen. ulisboa.pt The sputtered molybdenum atoms react with the oxygen to form MoO₃, which then deposits on the substrate. The properties of the resulting film, such as its stoichiometry and crystallinity, are highly dependent on the O₂/Ar flow rate ratio. nih.govulisboa.pt Studies have shown that as the oxygen flow rate increases, the deposited films transition from a metallic-like, non-transparent nature to a transparent, dielectric behavior, indicative of MoO₃ formation. nih.govulisboa.pt The oxidation state of molybdenum in the film can be controlled by adjusting the oxygen content in the sputtering gas, with higher oxygen ratios leading to a greater proportion of Mo(VI). jkps.or.kr

Table 2: Comparison of Thermal Evaporation and Sputtering for MoO₃ Thin Film Synthesis

FeatureThermal EvaporationSputteringReference
Principle Evaporation of source material by heating under vacuum.Ejection of target material by ion bombardment. chalcogen.roulisboa.pt
Precursor MoO₃ powder.Molybdenum metal target and oxygen gas. chalcogen.roulisboa.pt
Control Parameters Source temperature, deposition time.O₂/Ar flow rate, sputtering power, deposition time. nih.govchalcogen.roulisboa.pt
Film Properties Can produce amorphous or crystalline films depending on post-treatment.Allows for fine-tuning of stoichiometry and oxidation state. acs.orgjkps.or.kr

Thermal Oxidation Procedures

Thermal oxidation is a straightforward and effective method for synthesizing MoO₃, particularly in the form of thin films and nanostructures. lookchemmall.com This technique involves heating a molybdenum-containing precursor in an oxidizing atmosphere, typically air. The precursor can be a metallic molybdenum film or other molybdenum compounds.

For example, nanocrystalline α-MoO₃ films have been successfully prepared by the thermal oxidation of molybdenum films that were initially deposited on quartz substrates using DC magnetron sputtering. researchgate.net The resulting films exhibited a polycrystalline α-MoO₃ structure, with the average crystallite size being influenced by the initial sputtering parameters. researchgate.net

Another approach involves the thermal treatment of electrodeposited materials. For instance, hydrous and amorphous molybdenum(IV) oxide (MoO₂) thin films can be electrodeposited and subsequently transformed into crystalline orthorhombic α-MoO₃ through annealing in ambient air. lookchemmall.com This post-deposition heat treatment not only induces a phase transformation but also influences the morphology of the film, leading to the formation of rod-like structures. lookchemmall.com The temperature and duration of the thermal treatment are critical parameters that determine the final crystalline phase and microstructure of the MoO₃. Sintering at temperatures around 350 °C is often sufficient to achieve the thermodynamically stable orthorhombic α-MoO₃ phase. northwestern.edu

Other Solid-State Reactions

Beyond the direct oxidation of molybdenum, other solid-state reactions can be employed to synthesize MoO₃. These methods often involve the thermal decomposition of molybdenum-containing precursors or reactions between different solid compounds at elevated temperatures.

One common industrial method for producing MoO₃ is the roasting of molybdenite (molybdenum disulfide, MoS₂), the primary ore of molybdenum. wikipedia.org In this process, MoS₂ is heated in the presence of oxygen, leading to the formation of MoO₃ and sulfur dioxide. wikipedia.org

In a laboratory setting, solid-state reactions can be used to prepare complex oxides containing molybdenum. For instance, aluminum molybdate (Al₂(MoO₄)₃) can be synthesized through a solid-state reaction between aluminum hydroxide (Al(OH)₃) and MoO₃ at temperatures above 973 K. researchgate.net The kinetics and mechanism of solid-state reactions between bismuth(III) oxide and this compound have also been investigated, demonstrating that MoO₃ diffuses into the Bi₂O₃ grains during the reaction. osti.gov

Furthermore, molybdenum(VI) oxalate (B1200264) complexes can be synthesized through the reaction of MoO₃ with oxalic acid or alkali oxalates. researchgate.net These complexes can then be thermally decomposed to yield MoO₃. The particle size of the resulting MoO₃ can be influenced by the specific synthetic route and the nature of the precursor. For example, the thermolysis of a sample obtained from the reaction of molybdenum pentachloride with a concentrated ammonium solution was found to produce MoO₃ with a very small particle size (0.3–0.6 µm). doaj.org

Control of Morphology and Nanostructure During Synthesis

The morphology and nanostructure of this compound significantly influence its physical and chemical properties, making their control a key aspect of its synthesis. Various strategies have been developed to produce MoO₃ with specific forms, such as nanorods, nanowires, nanobelts, and thin films.

Synthesis of MoO₃ Nanorods, Nanowires, and Nanobelts

One-dimensional (1D) nanostructures of MoO₃, including nanorods, nanowires, and nanobelts, have attracted considerable attention due to their potential applications in nanoscale devices. scientific.net Several methods have been successfully employed to synthesize these structures.

A solution-based method involving stirring and ultrasound has been used to synthesize MoO₃ nanorods. scientific.net In this process, the morphology of the product evolves with the reaction temperature, transitioning from a radiate structure to well-defined nanorods with an average diameter of approximately 60 nm. scientific.net Hydrothermal synthesis is another prominent technique, where α-MoO₃ nanorods can be obtained via the acidification of ammonium heptamolybdate tetrahydrate. researchgate.net

Thermal methods are also widely used. For example, MoO₃ nanowires can be grown on silicon substrates through a two-step process of thermal evaporation followed by further processing. researchgate.net Similarly, MoO₃ nanobelts have been synthesized by the thermal chemical vapor deposition using MoS₂ powder as the starting material. atlantis-press.com The resulting nanobelts can have thicknesses in the range of 20-60 nanometers. atlantis-press.com The incorporation of other oxides, such as ZnO, during RF magnetron sputtering and subsequent controlled oxidation has been shown to be a versatile approach to obtain a variety of MoO₃ nanostructures, including nanorods, nanowires, and nanobelts, by controlling the defect-oriented growth. acs.org

Table 3: Synthesis Methods for 1D MoO₃ Nanostructures

NanostructureSynthesis MethodKey ParametersDimensionsReference
Nanorods Solution method with ultrasoundReaction temperatureDiameter: ~60 nm scientific.net
Nanorods Hydrothermal synthesisAcidification, temperature (180°C)- researchgate.netlidsen.com
Nanowires Thermal evaporationTwo-step process- researchgate.net
Nanobelts Thermal Chemical Vapor DepositionMoS₂ precursorThickness: 20-60 nm, Width: 200-500 nm, Length: few μm atlantis-press.com
Nanorods, Nanowires, Nanobelts RF magnetron sputtering with ZnO incorporation and oxidationZnO concentrationVaries from nanorods to nanobelts with increasing ZnO acs.org

Fabrication of MoO₃ Thin Films

The fabrication of MoO₃ thin films is crucial for their application in electronic and optoelectronic devices. chalcogen.ro A variety of deposition techniques are available, each offering different levels of control over the film's properties.

Physical vapor deposition methods like thermal evaporation and sputtering are widely used. acs.orgnih.gov Thermal evaporation of MoO₃ powder under high vacuum can produce uniform thin films, with the thickness controlled by the deposition time. chalcogen.ro Reactive DC magnetron sputtering of a molybdenum target in an oxygen-argon atmosphere allows for precise control over the film's stoichiometry and thickness by adjusting the gas flow rates and sputtering time. nih.govulisboa.pt For instance, a higher O₂/Ar ratio leads to the formation of stoichiometric MoO₃. nih.gov

Chemical vapor deposition (CVD) is another powerful technique for growing high-quality MoO₃ thin films. nuaa.edu.cnnih.gov This method can produce both amorphous and crystalline films depending on the deposition temperature and precursor used. researchgate.net For example, α-MoO₃ films have been prepared by MOCVD at deposition temperatures between 400 and 560 °C. researchgate.net

Solution-based methods, such as sol-gel spin coating and electrodeposition , offer low-cost alternatives for thin film fabrication. acs.orgscience.gov Sol-gel techniques have been employed to deposit transparent MoO₃ films at low temperatures. science.gov Cathodic electrodeposition from a peroxo-polymolybdate solution can produce MoO₃ thin films where the thickness and stoichiometry are controlled by the applied potential. acs.orgnorthwestern.edu Post-deposition annealing of these films is often necessary to improve their crystallinity and electrochromic properties. acs.orgnorthwestern.edu

Table 4: Techniques for MoO₃ Thin Film Fabrication

TechniquePrincipleKey AdvantagesTypical Film CharacteristicsReference
Thermal Evaporation Condensation of vaporized MoO₃ powder.Simplicity, good for large areas.Uniform thickness, amorphous or crystalline after annealing. chalcogen.roscience.gov
Sputtering Deposition from a sputtered Mo target in O₂.High control over stoichiometry and properties.Can be crystalline or amorphous, tunable oxidation states. nih.govulisboa.pt
Chemical Vapor Deposition Chemical reaction of volatile precursors on a substrate.High-quality, conformal films.Crystalline α-MoO₃ phase achievable. nuaa.edu.cnresearchgate.net
Electrodeposition Cathodic reduction of molybdate solution.Low cost, precise thickness control.Amorphous as-deposited, crystalline after annealing. acs.orgnorthwestern.edu
Sol-Gel Spin Coating Deposition of a precursor solution followed by heat treatment.Simple, low-cost, scalable.Good transparency. science.gov

Formation of Amorphous and Crystalline Phases

The synthesis of this compound can be directed to yield either amorphous or crystalline structures, depending on the chosen method and process parameters. Amorphous materials are often a good starting point for creating phase-pure crystalline materials through controlled crystallization. acs.org

Amorphous Phase Formation:

Amorphous MoO₃ can be produced through various techniques. For instance, liquid spray pyrolysis of molybdenum pentachloride (MoCl₅) dissolved in methanol at deposition temperatures below 400 °C results in amorphous films. cambridge.orgcambridge.org Similarly, several wet-chemical routes, such as the reaction of molybdenum pentachloride with an ammonia solution, niobium pentachloride with sulfuric acid, or ammonium molybdate with nitric acid, initially produce amorphous phases. doaj.orgfinechem-mirea.ru Another method involves the room-temperature oxidation of molybdenum powder with hydrogen peroxide (H₂O₂) to create amorphous MoO₃₋ₓ nanosheets. researchgate.net Atomic layer deposition (ALD) is also a suitable technique for growing amorphous MoO₃ thin films. acs.orgaip.org

The transition from a crystalline to an amorphous state can also be induced. For example, crystalline MoO₂ nanosheets can be transformed into amorphous MoO₃₋ₓ nanosheets by calcination at 250 °C. acs.org

Crystalline Phase Formation:

Crystalline MoO₃ exists in several polymorphs, with the most common being the thermodynamically stable orthorhombic α-MoO₃ and the metastable monoclinic β-MoO₃ and hexagonal h-MoO₃. arxiv.org The formation of a specific crystalline phase is highly dependent on the synthetic conditions.

Thermal Annealing: A common method to obtain crystalline MoO₃ is through the thermal treatment (annealing) of an amorphous precursor. osti.govoiccpress.com The resulting crystalline phase is dependent on the annealing temperature and duration.

β-MoO₃: This metastable phase can be formed by annealing amorphous MoO₃ at relatively low temperatures. For instance, β-MoO₃ starts to crystallize from amorphous films at 185 °C. acs.orgunit.no Phase-pure β-MoO₃ films can be achieved by annealing between 235 °C and 250 °C for extended periods. acs.orgunit.no

α-MoO₃: The stable orthorhombic α-phase is typically formed at higher temperatures. Nucleation of α-MoO₃ from an amorphous phase begins around 300 °C, with temperatures above 340 °C being suitable for crystallization into phase-pure samples. acs.org The conversion of β-MoO₃ to α-MoO₃ is also observed at temperatures above 300 °C and is considered an irreversible transformation. acs.org Heat treatment of various amorphous precursors at temperatures ranging from 420 °C to 580 °C has been shown to yield the orthorhombic α-MoO₃ phase. doaj.orgfinechem-mirea.ruosti.gov

Direct Synthesis of Crystalline Phases: Crystalline MoO₃ can also be synthesized directly without an amorphous intermediate.

Spray Pyrolysis: At deposition temperatures of 400 °C and higher, liquid spray pyrolysis can produce randomly oriented polycrystalline MoO₃ films. cambridge.orgcambridge.org Varying the substrate temperature during spray pyrolysis can even induce a phase transformation from h-MoO₃ to α-MoO₃. oiccpress.com

Sol-Gel Method: Nanocrystalline MoO₃ powder can be obtained using sol-gel methods, for example, by using ammonium molybdate tetrahydrate and citric acid, followed by calcination at 500 °C. researchgate.net

Vapor Phase Methods: Techniques like sublimation of a molybdenum foil in air at 540 °C can produce crystalline MoO₃ thin films. mdpi.comarxiv.org

The choice of substrate and oxygen partial pressure during deposition can also significantly influence the crystallinity, phase composition, and orientation of the resulting MoO₃ films. arxiv.org

Interactive Data Tables

Table 1: Synthesis Conditions for Amorphous this compound

Table 2: Synthesis Conditions for Crystalline this compound

Structural Characterization and Polymorphism of Molybdenum Vi Oxide

Crystalline Polymorphs and Phase Transitions in MoO₃

Molybdenum(VI) oxide is known to exist in several crystalline forms, with the most common being the thermodynamically stable orthorhombic (α-MoO₃) phase and the metastable monoclinic (β-MoO₃) and hexagonal (h-MoO₃) phases. mdpi.comresearchgate.net The fundamental building block of these structures is the [MoO₆] octahedron, where a central molybdenum atom is coordinated to six oxygen atoms. mdpi.com The arrangement of these octahedra determines the crystal structure and, consequently, the material's properties.

Orthorhombic (α-MoO₃) Modifications

The most stable form of molybdenum trioxide is the orthorhombic α-MoO₃. beilstein-journals.orgoiccpress.com This polymorph possesses a unique layered structure composed of bilayers of distorted MoO₆ octahedra. beilstein-journals.orgresearchgate.net Within these layers, strong covalent bonds are present, while the layers themselves are held together by weak van der Waals forces. beilstein-journals.orgbeilstein-journals.org This anisotropic bonding is responsible for the characteristic layered nature of α-MoO₃. nih.gov The structure consists of chains of corner-sharing MoO₆ octahedra that further share edges with adjacent chains to form zigzag layers. researchgate.net The transition from the metastable h-MoO₃ to the stable α-MoO₃ phase is a first-order transition that occurs over a temperature range of 378.5 °C to 443.1 °C. beilstein-journals.org

PropertyValue
Crystal SystemOrthorhombic
Space GroupPbnm
a3.962 Å
b13.855 Å
c3.699 Å

Metastable Monoclinic (β-MoO₃) and Hexagonal (h-MoO₃) Forms

This compound also exists in metastable forms, including the monoclinic β-MoO₃ and hexagonal h-MoO₃ phases. researchgate.netoiccpress.com The β-MoO₃ phase has a structure related to that of ReO₃, characterized by corner-sharing MoO₆ octahedra. researchgate.net

The hexagonal h-MoO₃ is another metastable phase with a distinct structure. beilstein-journals.org It is built from zigzag chains of MoO₆ octahedra, similar to those in α-MoO₃, but in this case, they are connected at their cis-positions, creating a hexagonal crystal structure with large one-dimensional tunnels. researchgate.net These tunnels are capable of hosting water molecules. beilstein-journals.org The transition from h-MoO₃ to the more stable α-MoO₃ can be induced by increasing the temperature. mdpi.com For instance, in a nitric acid solution, this conversion occurs at 200 °C, while in a sulfuric acid solution, it also transitions to the alpha phase. mdpi.com

PolymorphCrystal SystemKey Structural Feature
β-MoO₃ MonoclinicReO₃-type structure with corner-sharing MoO₆ octahedra. researchgate.net
h-MoO₃ HexagonalZigzag chains of MoO₆ octahedra connected at cis-positions, forming large one-dimensional tunnels. researchgate.net

Amorphous this compound Phases

In addition to its crystalline forms, this compound can also exist in an amorphous state. finechem-mirea.rufinechem-mirea.ru Amorphous MoO₃ films can be synthesized through various methods, and their properties can differ significantly from their crystalline counterparts. isca.me For example, amorphous films often exhibit superior chromogenic properties. isca.me The transition from an amorphous to a crystalline phase can be induced by processes such as annealing. csic.es For instance, amorphous MoO₃ can begin to crystallize into the β-MoO₃ polymorph at a relatively low temperature of 185 °C. unit.no

Advanced Diffraction Techniques for Structural Elucidation

The precise determination of the crystal structures of this compound polymorphs and their derivatives relies heavily on advanced diffraction techniques.

X-ray Diffraction (XRD) Analysis of MoO₃

X-ray diffraction (XRD) is a fundamental and widely used technique for the structural characterization of MoO₃. researchgate.netresearchgate.net Powder XRD patterns are used to identify the different crystalline phases (α, β, and h-MoO₃) by comparing the experimental diffraction peaks with standard crystallographic data. nih.gov For example, the orthorhombic α-MoO₃ phase is identified by its characteristic diffraction peaks corresponding to the JCPDS card number 00-005-0508. uchile.cl

XRD is also employed to study phase transitions, such as the transformation of h-MoO₃ to α-MoO₃ with increasing temperature. beilstein-journals.org Furthermore, XRD can be used to determine the crystallite size and strain within the material. beilstein-journals.org The analysis of XRD patterns from thin films can reveal information about their crystallinity, with broad diffraction features indicating low crystallinity or an amorphous nature. aip.org

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

For a more detailed and precise structural determination, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique has been instrumental in elucidating the intricate structures of various this compound derivatives. By analyzing the diffraction pattern from a single crystal, researchers can determine the precise atomic positions, bond lengths, and bond angles within the crystal lattice.

Studies on various Molybdenum(VI) complexes have revealed distorted octahedral geometries around the central Mo(VI) atom. researchgate.net For instance, in certain complexes, the molybdenum atom is coordinated by donor atoms from a hydrazone moiety and oxido oxygen atoms. researchgate.net Single-crystal XRD has also been used to characterize hybrid materials, such as those combining molybdenum oxide with organic ligands like 1,2,4-triazole, revealing complex one-dimensional polymeric or perovskite-like layered structures. mdpi.com The pyrolysis of organometallic derivatives containing molybdenum has been shown to produce single-crystal micro- and nanocrystals of lamellar MoO₃, as confirmed by X-ray diffraction. uchile.clucc.ie

Microscopic and Morphological Characterization

The microscopic and morphological characteristics of this compound (MoO₃) are crucial for understanding its structure-property relationships. Electron microscopy techniques are powerful tools for visualizing the diverse and complex architectures of MoO₃ at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are instrumental in revealing the surface topography and morphology of this compound. These techniques have been used to characterize a wide array of MoO₃ structures, from simple particles to complex hierarchical assemblies, synthesized through various methods.

The thermodynamically stable orthorhombic phase (α-MoO₃) commonly exhibits morphologies such as nanobelts, nanorods, and nanosheets. epa.govwhut.edu.cnustc.edu.cn FESEM has revealed the formation of stacked layer structures of α-MoO₃. niscpr.res.in For instance, α-MoO₃ nanorods synthesized by a hydrothermal method have been observed with lengths between 5 and 10 µm. tandfonline.com In other studies, MoO₃ nanobelts were found to have lengths in the micrometer range, widths of submicrometers, and thicknesses from 50 to 300 nm. ustc.edu.cn The morphology can be influenced by the synthesis duration; one study noted the formation of nanoflakes and a small percentage of microrods after 4 hours of hydrothermal treatment, with the structures evolving over longer reaction times. researchgate.net When synthesized by pulsed electron beam deposition, α-MoO₃ can form a layer of aligned, rectangular-shaped nanorods with diameters of 50-70 nm and lengths up to 600 nm. aip.org

The metastable hexagonal phase (h-MoO₃) also displays distinct morphologies. FESEM imaging has shown that h-MoO₃ can form uniform and monodisperse hexagonal prism-like microstructures with smooth surfaces. tandfonline.com These hexagonal rods can have an aspect ratio of approximately 60. aip.orgaip.org In some cases, these nanorods are randomly aligned and form flower-like hexagonal shapes, with average lengths of 1.9–2.5 µm and diameters of 300–600 nm. researchgate.net The transformation from the metastable h-MoO₃ to the stable α-MoO₃ phase via calcination results in a clear morphological change, where hexagonal prisms convert into nanoplate-based rods. tandfonline.comresearchgate.net

FESEM analysis of β-MoO₃, another metastable polymorph, has shown that the powders can appear as spherical-shaped, fine crystals of non-uniform size. scispace.com The evolution of these morphologies, for example from spherical β-MoO₃ to oval-shaped α-MoO₃ upon heating, can be clearly tracked with SEM techniques. scispace.com

Below is a table summarizing various morphologies of this compound observed through SEM and FESEM.

PolymorphSynthesis MethodMorphologyDimensionsSource(s)
α-MoO₃ HydrothermalNanorodsLength: 5-10 µm; Width: 100-200 nm tandfonline.com
α-MoO₃ Solid State ReactionStacked Polygon-like LayersDiameter: ~5.3 nm; Length: ~450 nm niscpr.res.in
α-MoO₃ Vapor PhaseNanobeltsLength: micrometers; Width: sub-micrometers; Thickness: 50-300 nm ustc.edu.cn
α-MoO₃ Pulsed Electron Beam DepositionAligned NanorodsDiameter: 50-70 nm; Length: up to 600 nm aip.org
h-MoO₃ Chemical PrecipitationHexagonal NanorodsAspect Ratio: ~60 aip.orgaip.org
h-MoO₃ HydrothermalFlower-like Hexagonal NanorodsLength: 1.9-2.5 µm; Diameter: 300-600 nm researchgate.net
h-MoO₃ Ultrasonic-assisted ChemicalHexagonal Prisms- tandfonline.com
β-MoO₃ -Spherical-shaped Crystals- scispace.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) provide deeper insights into the internal structure, crystallinity, and crystallographic orientation of this compound nanostructures. These techniques are essential for confirming the single-crystalline nature of the material and for measuring precise lattice parameters.

For α-MoO₃, TEM analysis often confirms the morphologies observed by SEM, such as nanobelts and nanorods. whut.edu.cntandfonline.com Selected Area Electron Diffraction (SAED) patterns obtained via TEM confirm the highly crystalline, orthorhombic structure of these nanomaterials. epa.govtandfonline.com HR-TEM goes a step further by visualizing the atomic lattice fringes. For α-MoO₃ nanobelts, HR-TEM has revealed lattice fringe widths of approximately 0.39 nm and 0.37 nm, corresponding to the (100) and (001) planes, respectively. ustc.edu.cn This confirms that the preferential growth direction is often along the acs.org axis. ustc.edu.cn Other studies on α-MoO₃ have identified lattice spacings of 0.336 nm for the (021) plane and 0.38 nm for the (100) plane. tandfonline.comskku.eduskku.ac.kr In-situ TEM studies have allowed for real-time observation of the deoxidation of α-MoO₃, showing its transformation into MoO₂. acs.orgmdpi.comcanada.ca

The hexagonal polymorph (h-MoO₃) has also been extensively studied by TEM. HR-TEM results confirm the hexagonal crystal structure of h-MoO₃ nanorods. aip.orgaip.org For h-MoO₃ nanorods, a measured lattice spacing of approximately 3.68 Å (0.368 nm) corresponds to the (100) planes. aip.org

TEM and HR-TEM are also crucial for studying phase transformations. For example, the transformation of MoO₃ nanobelts into Molybdenum(IV) oxide (MoO₂) nanorods upon reduction with hydrogen can be clearly visualized. whut.edu.cn HR-TEM images of the resulting MoO₂ show clear 2D lattice fringes, and SAED patterns confirm their single-crystal nature. whut.edu.cn Furthermore, HR-TEM can reveal the precipitation of intermediate phases, such as Mo₄O₁₁, on the surface of the MoO₂ matrix during the reduction of MoO₃. canada.ca The interface between different phases, such as α-MoO₃ and η-Mo₄O₁₁, can be analyzed at the atomic level, revealing coherent interfaces that influence material properties. nih.gov

The table below presents crystallographic data for different MoO₃ polymorphs obtained from TEM, HR-TEM, and SAED studies.

PolymorphTechniqueFindingsMeasured Lattice Spacing (nm)Corresponding Plane(s)Source(s)
α-MoO₃ HRTEM, SAEDOrthorhombic, single-crystalline nanowires0.391, 0.372(100), (001) acs.org
α-MoO₃ HRTEM, SAEDHighly crystalline orthorhombic nanorods0.336(021) tandfonline.com
α-MoO₃ HRTEMOrthorhombic thin film0.38(100) skku.eduskku.ac.kr
α-MoO₃ HRTEM, SAEDOrthorhombic nanobelts, growth along acs.org~0.39, ~0.37(100), (001) ustc.edu.cn
α-MoO₃ HRTEM, SAEDOrthorhombic nanobelts~0.38, ~0.326(110), (021) whut.edu.cn
h-MoO₃ HRTEMHexagonal nanorods0.368(100) aip.org
MoO₂ (from MoO₃)HRTEM, SAEDMonoclinic nanorods, single-crystalline-- whut.edu.cn
η-Mo₄O₁₁ (at interface)HRTEMMonoclinic phase at interface with α-MoO₃0.28(020) nih.gov

Advanced Spectroscopic Investigations of Molybdenum Vi Oxide Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, probes the vibrational modes of molecules. For MoO₃, these methods are instrumental in identifying characteristic bonds, determining crystalline phases, and understanding the structure of supported catalysts.

Raman spectroscopy is a powerful non-destructive technique for characterizing the structural properties of MoO₃. The Raman spectrum of crystalline α-MoO₃ is distinguished by several characteristic peaks that correspond to specific vibrational modes of the Mo-O bonds.

The most intense and defining band in the Raman spectrum of MoO₃ appears in the range of 993-1000 cm⁻¹, which is assigned to the symmetric stretching vibration of the terminal molybdenum-oxygen double bond (Mo=O). researchgate.netresearchgate.net Another significant peak is observed around 816-821 cm⁻¹, corresponding to the stretching mode of the bridging Mo-O-Mo bonds. researchgate.netuit.nonih.gov Additional bands related to asymmetric stretching and bending vibrations of the Mo-O-Mo units are also present at lower wavenumbers. uit.no For instance, a broad peak around 681 cm⁻¹ corresponds to the asymmetric stretching vibration of the Mo-O-Mo bond, while various bending vibrations are found between 40 and 319 cm⁻¹. uit.no

In studies of MoO₃ supported on other materials, such as titania (TiO₂), Raman spectroscopy reveals details about the dispersed molybdena species. For MoO₃/TiO₂ catalysts, a prominent Raman band at 994 cm⁻¹ is attributed to the Mo=O stretching of mono-oxo molybdate (B1676688) species. acs.orgacs.org The presence of broad bands around 925 cm⁻¹ can indicate the formation of polymeric molybdate units containing Mo-O-Mo linkages, particularly at higher surface coverages. acs.org The absence of sharp bands at approximately 820 and 997 cm⁻¹ confirms that crystalline MoO₃ nanoparticles are not present on the support surface. osti.gov

Table 1: Characteristic Raman Bands for Molybdenum(VI) Oxide
Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
993 - 1000Stretching vibration of terminal Mo=O researchgate.netresearchgate.net
816 - 821Stretching vibration of bridging Mo-O-Mo researchgate.netuit.nonih.gov
~925Mo-O-Mo functionalities in polymeric units (supported MoO₃) acs.org
~681Asymmetric stretching of Mo-O-Mo uit.no
40 - 319Various bending vibrations uit.no

Fourier Transform Infrared (FTIR) spectroscopy complements Raman analysis by providing information on the infrared-active vibrational modes of MoO₃. The technique is highly effective for identifying functional groups and confirming the compound's structure.

The FTIR spectrum of orthorhombic MoO₃ displays characteristic absorption bands that confirm its layered structure. A strong peak around 993-1002 cm⁻¹ is attributed to the stretching vibration of the terminal Mo=O bond, which is a key indicator of the orthorhombic phase. researchgate.netsamipubco.com Vibrations corresponding to the bridging oxygen atoms in the Mo-O-Mo linkages typically appear in the 855-875 cm⁻¹ region. researchgate.netsamipubco.comresearchgate.net Bending vibrations of the Mo-O-Mo entity and other oxygen-containing groups are observed at lower frequencies, such as 612 cm⁻¹ and in the 525-572 cm⁻¹ range. researchgate.netuit.nosamipubco.com For different polymorphs, such as hexagonal MoO₃ (h-MoO₃), the Mo=O stretching vibrations may appear at slightly different wavenumbers, for instance at 971 and 908 cm⁻¹. uit.no

Table 2: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
993 - 1002Terminal Mo=O stretching (orthorhombic phase) researchgate.netsamipubco.com
971, 908Mo=O stretching (hexagonal phase) uit.no
855 - 875Mo-O-Mo stretching vibrations researchgate.netsamipubco.comresearchgate.net
~612Mo-O-Mo bending vibration samipubco.com
525 - 572Symmetric/Asymmetric Mo-O-Mo vibrations researchgate.netuit.no

Isotopic exchange studies, particularly using ¹⁸O and ¹⁶O, combined with vibrational spectroscopy, are a sophisticated method for verifying vibrational assignments and probing reaction mechanisms at a molecular level. nih.gov By replacing the naturally abundant ¹⁶O isotope with the heavier ¹⁸O isotope, shifts in the vibrational frequencies of the Mo-O bonds can be observed, providing direct evidence for the involvement of specific oxygen atoms in the vibrational modes.

In studies of MoO₃ supported on titania, the Raman band for the terminal Mo=¹⁶O bond at 994 cm⁻¹ shows a distinct shift upon exchange with ¹⁸O. acs.org The theoretical isotopic ratio for the frequency of the Mo=¹⁶O stretch versus the Mo=¹⁸O stretch, ν(Mo=¹⁶O)/ν(Mo=¹⁸O), is calculated to be approximately 1.0513 based on a simple diatomic oscillator model. acs.orgresearchgate.net Experimental observations are in excellent agreement with this value, confirming the assignment of the ~994 cm⁻¹ band to a terminal mono-oxo species. researchgate.netresearchgate.net

Furthermore, these studies have revealed a "next-nearest-neighbor" isotopic effect. acs.org When the bridging oxygen atoms in the Mo-O-Ti support linkages are substituted with ¹⁸O, a small but unambiguous red shift (a decrease of 6-7 cm⁻¹) is observed in the frequency of the adjacent Mo=¹⁶O band. acs.orgresearchgate.net This phenomenon provides strong evidence for the molecular structure of the supported species, suggesting a mono-oxo O=Mo(-O-Ti)₃ configuration, and offers insights into the electronic interactions between the molybdenyl center and the support. acs.orgnih.gov

Table 3: Vibrational Isotope Effects in Raman Spectra of Supported MoO₃
Vibrational UnitInitial Wavenumber (cm⁻¹) (Mo-¹⁶O)Effect of ¹⁸O SubstitutionReference
Terminal Mo=O~994Shifts to a lower wavenumber, consistent with a ν(¹⁶O)/ν(¹⁸O) ratio of ~1.0513. acs.orgacs.orgresearchgate.netresearchgate.net
Bridging Mo-O-SupportN/ACauses a 6-7 cm⁻¹ red shift in the adjacent terminal Mo=¹⁶O band ("next-nearest-neighbor" effect). acs.orgresearchgate.net

Electron Spectroscopy for Surface and Electronic State Analysis

Electron spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), are surface-sensitive techniques that provide information about the elemental composition, chemical environment, and electronic state of the atoms in the near-surface region of a material.

X-ray Photoelectron Spectroscopy (XPS) is a primary tool for determining the oxidation states of molybdenum in oxide films. lmaleidykla.lt The analysis focuses on the core-level electron spectra, particularly the Mo 3d region. For this compound, the Mo 3d spectrum is characterized by a spin-orbit doublet, corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ levels.

In pure MoO₃, the Mo 3d₅/₂ peak is typically observed at a binding energy of approximately 232.1 to 233.9 eV, while the Mo 3d₃/₂ peak appears at a binding energy about 3.15 eV higher (~237.3 eV). uit.nolmaleidykla.ltthermofisher.com The peaks associated with molybdenum oxides are characteristically symmetric. thermofisher.com The corresponding O 1s core-level spectrum for oxygen within the MoO₃ lattice is found at around 530.3-530.4 eV. uit.no

XPS is also highly effective at identifying the presence of lower molybdenum oxidation states, such as Mo⁵⁺ and Mo⁴⁺, which can arise from oxygen vacancies, sample reduction by the X-ray source, or argon ion sputtering during analysis. thermofisher.comosti.gov These reduced states appear at lower binding energies compared to Mo⁶⁺. For example, the Mo 3d₅/₂ peak for Mo⁵⁺ is found at ~230.5 eV and for Mo⁴⁺ at ~229.0 eV. lmaleidykla.ltlmaleidykla.lt This ability to distinguish between different valence states is crucial for understanding the surface chemistry of MoO₃ in applications like catalysis and electronics. osti.govosti.gov

Table 4: XPS Binding Energies for Molybdenum Oxides (Mo 3d Region)
Oxidation StateCore LevelBinding Energy (eV)Reference
Mo⁶⁺ (in MoO₃)Mo 3d₅/₂232.1 - 233.9 uit.nolmaleidykla.ltlmaleidykla.lt
Mo 3d₃/₂~237.3 uit.no
Mo⁵⁺Mo 3d₅/₂~230.5 lmaleidykla.ltlmaleidykla.lt
Mo⁴⁺ (in MoO₂)Mo 3d₅/₂~229.0 lmaleidykla.ltlmaleidykla.lt
O²⁻ (in MoO₃)O 1s530.3 - 530.4 uit.no

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used to investigate the elemental composition and chemical state of MoO₃ surfaces. AES involves the analysis of Auger electrons, which are emitted from an atom in a process following the removal of a core electron. The kinetic energy of the Auger electrons is characteristic of the emitting element and its chemical environment.

AES studies of the MNN spectra of molybdenum oxides show a splitting of the Auger transition peaks that involve valence electrons. aip.org This splitting is attributed to the altered valence-band density of states and indicates the presence of multiple oxidation states on the surface. aip.org A chemical shift of 5 eV has been measured for Mo⁶⁺ based on the M₄,₅N₂,₃V transition. aip.org

A known phenomenon during AES analysis is beam-induced reduction, where the incident electron beam can cause chemical changes in the sample. For MoO₃, electron bombardment can lead to the preferential sputtering or loss of oxygen from the surface, causing a reduction of Mo⁶⁺ to lower oxidation states, primarily Mo⁴⁺. aip.org This is observed as a decrease in the oxygen Auger signal and a corresponding increase in the molybdenum signal. aip.org When combined with ion sputtering for depth profiling, AES has been used to show that anodic oxide films on molybdenum can have a layered structure, with an uppermost layer of Mo(VI) and inner layers containing lower valence states like Mo(V) and Mo(IV). jst.go.jpcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy in MoO₃ Research

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local atomic environment and structural details of this compound (MoO₃). Both ⁹⁵Mo and ¹⁷O NMR are particularly insightful.

⁹⁵Mo NMR provides direct information about the molybdenum centers. In studies of binary molybdenum compounds, ⁹⁵Mo NMR has been instrumental in understanding the interplay between nuclear quadrupole interactions and chemical shifts in both insulating and metallic materials. nih.gov For insulating phases like MoO₃, the nuclear spin-lattice relaxation times are notably long, exceeding 100 seconds. nih.gov In studies of aqueous molybdate solutions, ⁹⁵Mo NMR has been used to identify various polyoxometalate species. For instance, the heptamolybdate anion (Mo₇O₂₄⁶⁻) at pH 5 shows a characteristic spectrum with signals at approximately 210 ppm, 32 ppm, and 15 ppm. researchgate.net Research on Mo(VI) complexes with a single oxo bridge has shown that a chemical shift around 120 ppm is characteristic of the [O₂Mo−O−MoO₂]²⁺ unit. capes.gov.br

¹⁷O NMR spectroscopy, despite the low natural abundance of the ¹⁷O isotope (0.037%), offers complementary information about the oxygen environments within the MoO₃ structure. rsc.org This technique is sensitive to the nature of the Mo-O bonds. researchgate.net For instance, the absence of signals in the 900-750 ppm range, where terminal O=Mo bonds are expected, can be attributed to the significant broadening from large chemical shift anisotropy (CSA) and quadrupole interactions. researchgate.net Studies on hydrated MoO₃/TiO₂ catalysts have utilized ¹⁷O NMR to identify various oxomolybdate species and Brønsted acid sites like HOMo₂ and HOMo₃. researchgate.net

Solid-state NMR techniques are crucial for analyzing the structure of MoO₃ in its solid form. For example, solid-state ²H NMR has been used to determine the conformation of polyaniline within a MoO₃ nanocomposite. mcmaster.ca Furthermore, in studies of NaPO₃–MoO₃ glasses, solid-state NMR for ³¹P, ²³Na, and ⁹⁵Mo has been employed to monitor the structural evolution of the vitreous network as a function of composition. acs.org Similarly, in AgPO₃-MoO₃ glasses, ⁹⁵Mo NMR data suggests that molybdenum species are predominantly six-coordinate. unesp.brresearchgate.net

Table 1: Selected ⁹⁵Mo and ¹⁷O NMR Research Findings for Molybdenum Oxide Systems

SystemNucleusKey FindingReference
Binary Mo Compounds⁹⁵MoCharacterized by nuclear spin-lattice relaxation times > 100 s in insulating phases. nih.gov
Aqueous Molybdate Solutions (pH 5)⁹⁵MoHeptamolybdate anion (Mo₇O₂₄⁶⁻) shows signals at ~210, 32, and 15 ppm. researchgate.net
Mo(VI) Complexes with Single Oxo Bridge⁹⁵MoCharacteristic chemical shift of ~120 ppm for the [O₂Mo−O−MoO₂]²⁺ unit. capes.gov.br
Hydrated MoO₃/TiO₂ Catalysts¹⁷OIdentified various oxomolybdate species and Brønsted acid sites. researchgate.net
AgPO₃-MoO₃ Glasses⁹⁵MoMo species are likely six-coordinate, forming P-O-Mo linkages. unesp.brresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical properties of this compound, particularly its electronic band structure and band gap. The optical band gap of MoO₃ is a critical parameter that influences its performance in various optoelectronic applications.

UV-Vis absorption spectra of MoO₃ typically show high transmittance in the visible region, with a sharp decrease in transmittance around 400 nm, which corresponds to the fundamental band-to-band absorption. aip.org The exact value of the optical band gap can vary depending on the material's form (e.g., thin film, nanoparticles, bulk), synthesis method, and processing conditions such as annealing temperature.

For instance, MoO₃ thin films prepared by chemical vapor deposition (CVD) and annealed at temperatures between 800 °C and 950 °C exhibited optical band gaps that decreased from 3.25 eV to 3.10 eV with increasing annealing temperature. ijsat.org In another study, MoO₃ thin films synthesized by thermal vacuum evaporation showed a band gap of 2.82 eV. jocpr.com The preparation method significantly influences the resulting optical properties. For example, as-deposited MoO₃ films via RF sputtering have bandgaps in the range of 2.6 eV to 2.9 eV, which can be widened to 3.1–3.4 eV upon annealing at 400 °C and 500 °C. aip.org

The band gap of MoO₃ nanoparticles can also be tuned. Nanoparticles synthesized via a hydrothermal method at different temperatures (80-200 °C) showed band gaps ranging from 1.33 eV to 3.71 eV. samipubco.com Furthermore, a comparison between bulk MoO₃ and few-layer MoO₃ revealed a shift in the absorption maximum from 353 nm to 311 nm, corresponding to an increase in the band gap from 2.75 eV to 3.1 eV for the few-layer material. researchgate.net Hexagonal MoO₃ (h-MoO₃) nanocrystals have been reported to have an estimated band gap of 2.99 eV. beilstein-journals.org

Table 2: Optical Band Gap of this compound Under Various Conditions

Material Form/ConditionSynthesis/Preparation MethodOptical Band Gap (eV)Reference
Thin Film (annealed at 800 °C)Chemical Vapor Deposition (CVD)3.25 ijsat.org
Thin Film (annealed at 950 °C)Chemical Vapor Deposition (CVD)3.10 ijsat.org
Thin FilmThermal Vacuum Evaporation2.82 jocpr.com
As-deposited Thin FilmRF Sputtering2.6 - 2.9 aip.org
Thin Film (annealed at 400-500 °C)RF Sputtering3.1 - 3.4 aip.org
NanoparticlesHydrothermal (at various temperatures)1.33 - 3.71 samipubco.com
Bulk MoO₃-2.75 researchgate.net
Few-layer MoO₃-3.1 researchgate.net
h-MoO₃ Nanocrystals-2.99 beilstein-journals.org

Theoretical and Computational Studies of Molybdenum Vi Oxide Systems

Density Functional Theory (DFT) Applications in MoO₃ Research

Density Functional Theory has been widely applied to investigate the structural, electronic, and catalytic properties of MoO₃. osti.govaip.org DFT calculations, especially when augmented with corrections for van der Waals (vdW) interactions, can accurately model the layered orthorhombic α-phase of MoO₃. aip.orgaip.orgacs.org Standard DFT functionals like the Generalized Gradient Approximation (GGA) have been used, but they are known to underestimate the band gap of MoO₃. wordpress.comaip.org Hybrid functionals, such as HSE06, and meta-GGA functionals, like SCAN, provide more accurate predictions of the electronic band gap, bringing theoretical values closer to experimental observations. researchgate.netmdpi.comunivpm.it

A significant focus of DFT studies has been on understanding the nature of oxygen vacancies and their impact on the material's properties. acs.orgresearchgate.netrsc.org The formation energy and structure of these defects are critically dependent on the theoretical approach, with methods like DFT+U being employed to better describe electron localization at defect sites. nih.gov These computational studies have been instrumental in clarifying the stability of different types of oxygen vacancies and their role in processes like catalysis and charge transport. aip.orgresearchgate.net

Furthermore, DFT has been used to explore the surface chemistry of MoO₃, including its interaction with various molecules. aip.orgbohrium.com For instance, investigations into the adsorption of amines on the α-MoO₃ (100) surface have provided insights into its potential for gas sensing applications. bohrium.com Similarly, the interaction of MoO₃ with components of biomass has been studied to understand its role in biofuel processing. acs.org

Modeling of Surface Species and Adsorption Sites

Computational modeling has been crucial in identifying and characterizing the various species that can exist on the surface of MoO₃ and the nature of their adsorption sites. The (010) surface of α-MoO₃ is the most commonly studied, as it is the most stable. escholarship.org Theoretical models have explored the adsorption of a wide range of molecules, including water, hydrogen, and organic compounds, on this surface. researchgate.netescholarship.orgresearchgate.networldscientific.com

Studies have shown that the adsorption of molecules is highly dependent on the surface condition, particularly the presence of defects like oxygen vacancies and hydroxyl groups. escholarship.org For example, the adsorption of dimethyl methylphosphonate (B1257008) (DMMP), a chemical warfare agent simulant, is weak on the pristine MoO₃ (010) surface but is significantly enhanced by the presence of oxygen vacancies or surface hydroxyls. escholarship.org

The location and nature of adsorption sites are key determinants of surface reactivity. DFT calculations have identified that for many molecules, interaction occurs at specific oxygen sites on the MoO₃ surface. researchgate.netbohrium.com For instance, in the case of hydrogen adsorption, single hydrogen atoms preferentially adsorb at asymmetric oxygen sites, while at higher coverages, terminal oxygen sites become more favorable. researchgate.net The modeling of dimeric Mo(VI) oxide species on alumina (B75360) supports has also been performed, revealing that the stability and geometry of these species depend on the specific surface plane of the support material. acs.org

Table 1: Adsorption Energies of Various Molecules on MoO₃ Surfaces from DFT Calculations

AdsorbateSurface/DefectAdsorption Energy (kcal/mol)Key Finding
Dimethyl methylphosphonate (DMMP)Pristine MoO₃ (010)-20Adsorption occurs through the phosphoryl oxygen. escholarship.org
Dimethyl methylphosphonate (DMMP)Hydroxylated MoO₃ (010)-24.6Adsorption is enhanced on the hydroxylated surface. escholarship.org
Water (H₂O)Terminal oxygen defective MoO₃ (010)Relatively strong bindingChallenges previous assumptions about weak water binding. researchgate.net
m-CresolHydroxylated MoO₃Varies with H coverageAdsorption is driven by hydrogen bonding with surface hydroxyls. acs.org
GuaiacolHydroxylated MoO₃Varies with H coverageInteraction involves hydrogen bonding with both phenol (B47542) and ether groups. acs.org

Electronic Structure Calculations for Molybdenum(VI) Oxide Functionality

The electronic structure of MoO₃ is fundamental to its diverse functionalities, including its use as a transparent conductor, in electronic devices, and as a catalyst. aip.orgaip.org Electronic structure calculations, primarily using DFT, have provided detailed insights into the band structure, density of states (DOS), and the nature of chemical bonding in MoO₃. wordpress.commdpi.comcam.ac.ukacs.org

Calculations have confirmed that α-MoO₃ is an indirect bandgap semiconductor. aip.orgwordpress.com The calculated band gap is sensitive to the choice of the exchange-correlation functional, with hybrid functionals like sX and HSE06 yielding values around 3.04-3.16 eV, which are in good agreement with experimental data. researchgate.netunivpm.itcam.ac.uk The valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) is dominated by Mo 4d orbitals. aip.orgacs.org This electronic configuration is characteristic of a d⁰ transition metal oxide. aip.org

A key finding from electronic structure calculations is the origin of MoO₃'s high work function, which is crucial for its application in organic electronics. aip.orgcam.ac.uk The high work function arises from the combination of its closed-shell electronic structure and a surface dipole layer created by terminal oxygen atoms. aip.orgcam.ac.uk

The presence of defects, such as oxygen vacancies, significantly alters the electronic structure. aip.orgacs.org Oxygen vacancies introduce localized states within the band gap, which can act as shallow donors, leading to n-type conductivity. aip.org The energy level of these gap states depends on the type of oxygen vacancy. acs.org Strain engineering has also been explored computationally, showing that biaxial strain can modify the effective masses of charge carriers and, consequently, their mobility. aip.org

Table 2: Calculated Electronic Properties of α-MoO₃

PropertyComputational MethodCalculated ValueExperimental Value
Indirect Band GapsX hybrid functional3.04 eV aip.orgcam.ac.uk3.0–3.3 eV aip.org
Indirect Band GapHSE06 functional3.027 eV mdpi.com~3.2 eV univpm.it
Indirect Band GapSCAN functional2.31 eV aip.org~3.2 eV aip.org
Indirect Band GapPBE (GGA)1.95 eV aip.orgwordpress.com-
Work FunctionsX hybrid functional6.25 eV aip.orgcam.ac.uk~6.6 eV aip.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, have been instrumental in elucidating the complex reaction mechanisms that occur on the surface of MoO₃ catalysts. researchgate.netresearchgate.net These studies provide a step-by-step understanding of catalytic cycles, identifying key intermediates, transition states, and rate-limiting steps. mit.eduosti.gov

One area of significant investigation is the partial oxidation of alcohols, such as methanol (B129727). osti.govcardiff.ac.uk DFT and microkinetic modeling have been used to map out the reaction pathways for methanol oxidation on the MoO₃ (010) surface. osti.gov These studies have shown that the reaction is highly selective towards formaldehyde (B43269), with the dehydrogenation of methoxy (B1213986) intermediates being a kinetically significant step. osti.gov The catalytic activity is also found to be dependent on the surface oxidation state. osti.gov

The hydrodeoxygenation (HDO) of biomass-derived molecules is another important process where computational methods have provided mechanistic insights. mit.edu DFT calculations on the HDO of acetone (B3395972) to propylene (B89431) on the α-MoO₃ (010) surface have detailed an oxygen vacancy-driven pathway. mit.edu This involves the initial reduction of the surface by hydrogen, followed by the adsorption and reaction of acetone at the defect site. mit.edu

Furthermore, computational studies have shed light on the initial stages of MoO₃ sulfurization to form Molybdenum Disulfide (MoS₂), a process vital for producing two-dimensional materials. researchgate.netnih.gov Reactive molecular dynamics simulations have identified a three-step process involving the reduction of the MoO₃ surface, the formation of sulfur-oxygen species, and finally, the sulfidation of the reduced surface. researchgate.netnih.gov

Table 3: Computationally Studied Reaction Mechanisms on MoO₃

ReactionComputational ApproachKey Mechanistic Findings
Methanol OxidationDFT (BEEF-vdW, HSE06), Microkinetic ModelingO-H scission is the preferred initial step; dehydrogenation of CH₂O* is slow, leading to high formaldehyde selectivity. osti.gov
Acetone Hydrodeoxygenation (HDO)DFT (PBE)Follows an oxygen vacancy-driven pathway; dissociative adsorption of H₂ is the rate-limiting step. mit.edu
Methane DehydrogenationDFTThe first H-abstraction step has a calculated energy barrier of 66.4 kJ/mol. researchgate.net
MoO₃ Sulfurization to MoS₂Reactive Molecular Dynamics (ReaxFF)A three-step process: surface self-reduction, S₂-assisted reduction, and sulfidation of the reduced surface. researchgate.netnih.gov
Ethylbenzene Dehydrogenation with Nitrobenzene HydrogenationTheoretical CalculationsThe reaction scheme depends on catalyst pretreatment and the concentration of surface oxygen vacancies. researchgate.net

Catalytic Properties and Mechanistic Insights of Molybdenum Vi Oxide

Heterogeneous Catalysis by Molybdenum(VI) Oxide

This compound (MoO₃) is a versatile and widely studied heterogeneous catalyst, demonstrating significant activity in a range of industrially important chemical transformations. Its catalytic prowess stems from its unique structural and electronic properties, including its ability to exist in various coordination environments and oxidation states. This section delves into the catalytic applications of MoO₃ in selective oxidation, hydrotreating processes, and electrochemical reactions.

Selective Oxidation Reactions (e.g., Methanol (B129727) to Formaldehyde)

The selective oxidation of methanol to formaldehyde (B43269) is a cornerstone of the chemical industry, and catalysts based on this compound, particularly in combination with iron(III) oxide, are the commercial standard for this process, known as the Formox process. researchgate.netresearchgate.net While MoO₃ itself shows selectivity, its activity is comparatively low. uodiyala.edu.iq Conversely, iron(III) oxide alone is unselective, leading to the complete combustion of methanol to carbon dioxide and water. uodiyala.edu.iq The synergy between these two oxides is crucial for the high efficiency of the industrial catalyst.

The active catalyst is widely considered to be iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃), which is formed from the reaction of MoO₃ and Fe₂O₃. uodiyala.edu.iqmdpi.com Commercial catalysts typically contain an excess of MoO₃ relative to the stoichiometric amount required for Fe₂(MoO₄)₃ formation. mdpi.comlehigh.edu This excess MoO₃ is believed to serve multiple functions: it compensates for the loss of molybdenum through sublimation at high reaction temperatures, thereby preventing the formation of the unselective Fe₂O₃ phase, and it enhances the surface area of the catalyst. researchgate.netuodiyala.edu.iqlehigh.edu

Research indicates that the catalytic behavior is strongly dependent on the Mo/Fe atomic ratio, with a ratio greater than 1.5 being optimal for high activity and selectivity. mdpi.com Some studies propose a synergistic effect where MoO₃ facilitates the dissociation of molecular oxygen, and Fe₂(MoO₄)₃ utilizes this atomic oxygen for the oxidation of methanol. mdpi.comcardiff.ac.uk The reaction mechanism is thought to involve the adsorption of methanol onto the catalyst surface, followed by its oxidation via a redox cycle involving Mo⁶⁺ and reduced molybdenum species. researchgate.netcapes.gov.br Density Functional Theory (DFT) studies suggest that Mo(VI)/Mo(IV) pairs are highly active and selective sites. researchgate.net

Table 1: Performance of Iron-Molybdate Catalysts in Methanol Oxidation

Catalyst Composition (Mo/Fe atomic ratio)Preparation MethodTemperature (K)Methanol Conversion (%)Formaldehyde Selectivity (%)Reference
~2.5 (80% MoO₃, 20% Fe₂O₃)Co-precipitation and filtration57359.782.3 uodiyala.edu.iq
1.7Not specifiedIdentified as the optimum ratio for maximum activity. mdpi.com
3.0Hydrothermal657-689Studied for up to 600 hours on stream. researchgate.net
>1.5Not specifiedFound to be the most active and selective composition. mdpi.com

Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN) Catalysis

Molybdenum-based catalysts are indispensable in petroleum refining for the removal of sulfur and nitrogen compounds from fuel streams through hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, respectively. lidsen.comillinois.edu While the active form of the catalyst in these processes is molybdenum disulfide (MoS₂), this compound serves as a crucial precursor for its formation. illinois.edumdpi.com

The oxide precursors, typically MoO₃ supported on high-surface-area materials like alumina (B75360) (Al₂O₃), are converted to the active sulfide (B99878) phase in the reactor by treatment with a sulfur-containing stream, often in the presence of hydrogen. researchgate.net The catalytic activity is significantly enhanced by the addition of promoter metals, most commonly cobalt (Co) or nickel (Ni). acs.orgumich.edu These promoters, also added as oxides (e.g., NiO), interact with the molybdenum species to form highly active "Co-Mo-S" or "Ni-Mo-S" phases at the edges of the MoS₂ crystallites. acs.orgumich.edu

The order of impregnation of the metal oxides onto the support material can significantly influence the final catalyst's structure and activity. acs.orgacs.org For Ni-Mo catalysts supported on H-AlMCM-41, sequential impregnation, particularly with NiO deposited first followed by MoO₃, has been shown to result in higher HDN activity compared to co-impregnation. acs.orgacs.org This is attributed to better dispersion of the metal oxides and the formation of more active catalytic sites. acs.orgresearchgate.net

Hydrogen Evolution Reaction (HER) Catalysis

This compound and its non-stoichiometric variants (MoO₃₋ₓ) have emerged as promising and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. researchgate.netnih.gov While stoichiometric MoO₃ exhibits poor HER performance due to a lack of active sites, the introduction of oxygen vacancies and the presence of mixed oxidation states (Mo⁵⁺/Mo⁶⁺) in MoO₃₋ₓ dramatically enhance its catalytic activity. researchgate.netnih.gov

These oxygen-deficient structures can be synthesized through various methods, and they facilitate better mass transport and charge transfer during the electrochemical reaction. researchgate.net The oxygen vacancies are believed to serve as the active sites for the reaction. nih.gov The HER mechanism in alkaline media is proposed to proceed through the Volmer step (water dissociation and H* adsorption) followed by either the Tafel step (H* recombination) or the Heyrovsky step (electrochemical desorption). mdpi.com Tafel slope analysis of MoO₃-based catalysts helps to elucidate the rate-determining step of the reaction. osti.govmdpi.com Doping MoO₃ with other elements, such as cobalt or copper, has been shown to further improve HER performance by creating more active sites and enhancing conductivity. osti.govmdpi.com

Table 2: Performance of Molybdenum Oxide-Based HER Electrocatalysts

CatalystElectrolyteOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Mesoporous MoO₃₋ₓ0.1 M KOH~14056 researchgate.net
Co Single-Atom on MoO₃1 M KOH8788 osti.gov
Co Single-Atom on MoO₃0.5 M H₂SO₄11298 osti.gov
Cu-doped MoO₃ Nanosheet1 M KOH10683 mdpi.com
MoO₃–MoO₂@NiMo0.5 M H₂SO₄27.9Not specified rsc.org
MoO₃–MoO₂@NiMo1.0 M NaOH33.4Not specified rsc.org

Other Oxidation Reactions (e.g., Sulfide, Alkane Oxidation)

Beyond methanol oxidation, this compound and its complexes are effective catalysts for a variety of other oxidation reactions. icp.ac.ru This includes the selective oxidation of organic sulfides to sulfoxides, which are important intermediates in the synthesis of pharmaceuticals. researchgate.netfrontiersin.org MoO₃ nanoparticles have been successfully employed in the oxidative desulfurization (ODS) of fuel, using oxidants like hydrogen peroxide or tert-butyl hydroperoxide to convert sulfur-containing compounds into sulfoxides and sulfones, which can then be easily removed. researchgate.netresearchgate.net

This compound is also a component in catalysts for the partial oxidation of alkanes. aip.org For instance, MoO₃ supported on alumina is used for the oxidative dehydrogenation (ODH) of ethane (B1197151) to produce ethylene. aip.org The reaction is believed to follow a Mars-van Krevelen mechanism, where the alkane reacts with lattice oxygen from the catalyst, leading to a reduced molybdenum species that is subsequently re-oxidized by a gaseous oxidant. aip.orgaip.org The selectivity towards the desired alkene versus complete combustion products like COₓ is highly dependent on the oxidation state of molybdenum and the reaction conditions. aip.org Studies on n-hexane isomerization have shown that partially reduced MoO₃ exhibits significant catalytic activity, which is attributed to the formation of microporous structures and specific molybdenum suboxides upon reduction. researchgate.net

Photocatalysis and Photoelectrocatalysis with MoO₃

This compound, as an n-type semiconductor, has garnered interest for its potential applications in photocatalysis and photoelectrocatalysis, particularly for solar energy conversion. lidsen.comnih.gov Its electronic structure allows it to absorb light and generate electron-hole pairs, which can then drive chemical reactions.

Water Splitting for Hydrogen Production

Photocatalytic and photoelectrocatalytic (PEC) water splitting to produce hydrogen is a promising avenue for generating clean and renewable fuel. nih.govscielo.br this compound has been investigated for this application, but pristine, stoichiometric MoO₃ is generally inefficient. scielo.br This is primarily due to its wide bandgap (~3.2 eV), which limits its light absorption to the UV region of the solar spectrum, and unfavorable band edge positions relative to the redox potentials of water. scielo.brscispace.com

To overcome these limitations, several strategies have been developed. One effective approach is the creation of non-stoichiometric molybdenum oxide (MoO₃₋ₓ). scielo.br The introduction of oxygen vacancies creates Mo⁵⁺ states, which improves charge transfer efficiency and broadens the spectral absorption into the visible light region. scielo.br Another successful strategy is the formation of heterojunctions with other semiconductors. scielo.brresearchgate.net For example, combining MoO₃₋ₓ with cadmium sulfide (CdS) quantum dots creates a system with improved band alignment that facilitates the separation of photogenerated electron-hole pairs and enhances the efficiency of hydrogen evolution. scielo.br In PEC systems, MoO₃ is used as a photoelectrode where, upon illumination, photogenerated holes migrate to the electrode surface to oxidize water, while electrons are transferred through an external circuit to a counter electrode to reduce protons to hydrogen. scispace.comresearchgate.netresearchgate.net

Table 3: Hydrogen Production via Photocatalytic Water Splitting with MoO₃-based Materials

PhotocatalystConditionsH₂ Production (μmol)O₂ Production (μmol)Reference
MoO₃Simulated sunlight~0~0 scielo.br
MoO₃₋ₓSimulated sunlight8.3300 scielo.br
MoO₃₋ₓ/CdS-MPA QDsSimulated sunlight351100 scielo.br

Degradation of Organic Contaminants and Dyes (e.g., Methylene (B1212753) Blue)

This compound (MoO₃) has demonstrated significant potential as a photocatalyst for the degradation of persistent organic pollutants and dyes in wastewater. lidsen.comresearchgate.net Its efficacy is particularly noted in the breakdown of dyes such as methylene blue (MB) and rhodamine B. mdpi.comrsc.org The photocatalytic performance of MoO₃, however, is often limited by its relatively weak absorption of visible light and the rapid recombination of photogenerated electron-hole pairs. rsc.org To overcome these limitations, research has focused on modifying MoO₃, for instance, by creating nanocomposites or grafting other materials onto its surface.

One approach involves grafting Fe(III) nanoclusters onto MoO₃ nanorods. This modification enhances visible light harvesting and photocatalytic efficiency. rsc.org The Fe(III) ions act as cocatalytic sites, facilitating the production of hydroxyl radicals by capturing electrons through an interfacial charge transfer mechanism, which in turn accelerates the degradation of pollutants like methylene blue, rhodamine B, and 4-nitrophenol (B140041) under visible light. rsc.org The improved performance is attributed to the effective separation of charge carriers. rsc.org

Another strategy is the creation of composites with other metal oxides. A ternary nanocomposite of MoO₃/Fe₂O₃/rGO (reduced graphene oxide) has been shown to completely degrade methylene blue within 60 minutes under visible light. tandfonline.com The degradation efficiency of this composite (99.47% with 5% rGO loading) was significantly higher than that of pure MoO₃ (74.09%), pure Fe₂O₃ (45.04%), or the binary MoO₃/Fe₂O₃ composite (80.78%). tandfonline.com Similarly, MoO₃ synthesized at 400°C showed the best photocatalytic activity for MB degradation, achieving 99.7% removal in 60 minutes under visible light and maintaining high efficiency (98.1%) after four cycles. researchgate.net Layered molybdenum (meta)phosphate (MoO₂(PO₃)₂) has also been used, achieving 78% degradation of methylene blue in 36 minutes under sunlight. acs.org Trapping experiments confirmed that superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (•OH), and holes (h⁺) are the key reactive species responsible for the degradation process. acs.org

The table below summarizes the photocatalytic degradation efficiency of Methylene Blue (MB) using various MoO₃-based catalysts.

Solar Fuel Generation Processes

This compound is a material of interest for solar fuel generation, particularly in the context of producing clean hydrogen fuel through photoelectrochemical water splitting. lidsen.com As a semiconductor, MoO₃ can absorb solar energy to create electron-hole pairs, which are essential for driving the water-splitting reaction. lidsen.comresearchgate.net However, to be effective, the material must have a suitable bandgap to absorb a wide range of the solar spectrum. researchgate.net

The application of nano-molybdenum oxides in photoelectrochemical cells for water splitting is an active area of research. lidsen.com These cells have the potential to generate hydrogen fuel using only solar energy and water. lidsen.com While bulk MoO₃ has limitations, its properties can be enhanced when used in nanostructured forms or as part of a composite material. For instance, MoO₃ is considered a promising candidate for the oxygen evolution reaction (OER), a critical half-reaction in water splitting. acs.org Doping MoO₃ with other elements, such as nickel, has been explored as a strategy to improve both the activity and stability for alkaline water splitting. acs.org Furthermore, MoO₃ can be used as a hole transport layer in organic solar cells, which are also relevant to solar energy conversion technologies. lidsen.comfishersci.fisigmaaldrich.com

Electrocatalytic Applications of this compound

This compound is a versatile material for electrocatalytic applications, most notably for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. nih.govrsc.org Although bulk MoO₃ exhibits poor HER catalytic performance due to a lack of active sites and strong adsorption of hydrogen intermediates (Mo-H bonds), its layered structure is suitable for the insertion of ions like H⁺. nih.govmdpi.com

Several strategies have been developed to enhance the electrocatalytic performance of MoO₃:

Morphology and Nanostructuring : Creating porous MoO₃ with a large specific surface area (e.g., 113.8 m²/g) can increase the electrochemical active area, boosting both HER and OER performance. nih.gov Similarly, two-dimensional (2D) α-MoO₃ nanosheets, created via liquid phase exfoliation, show superior HER activity with low overpotential due to their large surface area. rsc.org

Defect Engineering : Introducing oxygen vacancies in the MoO₃ structure (forming MoO₃₋ₓ) can create active sites and narrow the band gap. nih.govrsc.org These oxygen-deficient 2D α-MoO₃₋ₓ nanosheets have demonstrated excellent HER performance, achieving a current density of 10 mA cm⁻² at an overpotential of 142 mV in alkaline media. nih.govrsc.org

Heteroatom Doping : Doping MoO₃ with other atoms can significantly improve its catalytic properties. Doping with phosphorus has been shown to lower the overpotential required for HER. nih.gov Incorporating copper atoms into the MoO₃ interlayer improves conductivity and surface area, resulting in a Cu-MoO₃ nanosheet that requires an overpotential of only 106 mV to reach 10 mA cm⁻². mdpi.com

Composites and Hybrids : Using MoO₃ as a support for noble metals like platinum (Pt) or ruthenium (Ru) can create highly active and stable electrocatalysts. nih.govacs.orgbohrium.com A Pt/MoO₃ nanorod catalyst showed a low overpotential of ~40.6 mV for HER and also exhibited high activity for the oxygen reduction reaction (ORR). acs.org The synergistic interaction between Pt and MoO₃ is credited for the enhanced performance. acs.org Similarly, Ru nanoparticles on an amorphous Ni-doped MoO₃ support (Ru/a-Ni-MoO₃) demonstrate efficient HER across a wide pH range due to electron transfer from Ru to the support, which optimizes the interaction with reaction intermediates. bohrium.com

The table below presents the HER performance of various MoO₃-based electrocatalysts in alkaline media.

Catalyst Support Interactions and Active Site Engineering

MoO₃ Supported on Alumina (Al₂O₃)

Alumina (γ-Al₂O₃) is a widely used support for MoO₃ catalysts due to its excellent mechanical and surface properties. conicet.gov.arscielo.org.mx A strong interaction exists between highly dispersed molybdenum oxide (MoOx) species and the γ-Al₂O₃ support. researchgate.netnsf.gov This strong interaction is beneficial for achieving high dispersion, especially at low molybdenum loadings, which is crucial for reactions like the oxidative dehydrogenation of ethanol (B145695) to acetaldehyde (B116499). scielo.org.mxnsf.gov For instance, a MoO₃/γ-Al₂O₃ catalyst with ~12 wt% MoO₃ achieved a 74% yield of acetaldehyde at 573 K. scielo.org.mx

The nature of the molybdenum species on the alumina surface can be complex, including isolated tetrahedral Mo⁶⁺, oligomeric octahedral Mo species, and crystalline MoO₃ or Al₂(MoO₄)₃ phases, particularly at higher loadings. mdpi.comaip.org The interaction with the support can be modified by using chelating agents like citric acid during preparation. Citric acid can weaken the Mo-support interaction, which facilitates the sulfidation of MoO₃ to the more active MoS₂ phase for hydrodesulfurization (HDS) reactions and promotes the formation of highly active tetrahedral Mo⁶⁺ species for methanation. mdpi.com However, for some reactions, this strong interaction can be detrimental. In the production of biodiesel, while supporting MoO₃ on Al₂O₃ improved active phase utilization compared to bulk MoO₃, significant leaching of molybdenum still occurred. upc.edu

MoO₃ Supported on Titania (TiO₂)

Titania (TiO₂) is another important support for MoO₃, creating catalysts used in hydrodesulfurization, selective catalytic reduction of NOx, and photocatalysis. mdpi.comntnu.no MoO₃ species tend to disperse well on the anatase phase of TiO₂. researchgate.net A strong interaction between the two oxides often leads to the formation of Ti-O-Mo linkages at the interface. mdpi.comresearchgate.net This interaction enhances the photocatalytic activity of the composite material by promoting charge separation. mdpi.com For example, a TiO₂-MoO₃ nanocomposite showed a 5.5-fold enhancement in the photocatalytic degradation of methylene blue under UV light compared to the parent oxides. mdpi.com The BET surface area of this nanocomposite was 129.3 m²/g, significantly higher than that of pure TiO₂ (37.56 m²/g) and MoO₃ (2.21 m²/g), providing more active sites. mdpi.com

The dispersion of MoO₃ on TiO₂ can be influenced by the presence of other oxides. In MoO₃/TiO₂-Al₂O₃ systems, XPS studies suggest that the dispersion of molybdena is greater on the Al₂O₃ portion due to a stronger Mo-Al interaction. iitm.ac.in In contrast, on TiO₂-ZrO₂ supports, both Ti⁴⁺ and Zr⁴⁺ contribute to the dispersion of molybdenum. iitm.ac.in

MoO₃ Supported on Silica (B1680970) (SiO₂)

Compared to alumina and titania, the interaction between MoO₃ and silica (SiO₂) is generally weaker. researchgate.netnsf.gov This weaker interaction means that at low weight loadings, the dispersion may not be as high as on alumina. nsf.gov As the MoO₃ loading increases on a silica support, the catalytic activity tends to increase monotonically for certain reactions, suggesting that the activity becomes dominated by the MoOₓ phase itself rather than by catalyst-support interactions. nsf.gov

Despite the weaker interaction, MoO₃/SiO₂ catalysts are effective and reusable for various organic syntheses, acting as solid acid catalysts. redalyc.orgscielo.org.mx The use of silica as a support offers advantages such as insolubility in common organic solvents and ease of separation from reaction products. scielo.org.mx Characterization using FT-IR and XRD confirms that MoO₃ can be well-supported on silica, creating stable catalysts with no significant leaching during reactions. scielo.org.mx In some catalytic systems, such as Ni-SiO₂ methanation catalysts, the addition of a small amount of MoO₃ can significantly improve activity by promoting electron transfer to the active Ni species and inhibiting carbon deposition. acs.org However, incorporating silica into a MoO₃/Al₂O₃ catalyst was found to be detrimental to the oxidative dehydrogenation of ethanol, as it reduced the oxidation activity while increasing unwanted acid-catalyzed side reactions. scielo.org.mx

Mechanistic Investigations of Catalytic Pathways

The catalytic versatility of molybdenum oxide stems from its ability to facilitate several distinct reaction mechanisms, primarily involving redox and acid-base functionalities. The specific pathway is dictated by the nature of the reactants, reaction conditions, and the catalyst's structural and electronic properties.

Oxidative Dehydrogenation (ODH): The most widely accepted mechanism for ODH of alkanes over metal oxide catalysts, including MoO₃, is the Mars-van Krevelen (MvK) mechanism. semanticscholar.orgchemrxiv.org This pathway involves a redox cycle of the catalyst's active sites. The process can be summarized in two main steps:

Substrate Oxidation: The alkane reactant is oxidized by lattice oxygen from the molybdenum oxide, leading to the formation of the dehydrogenated product (an alkene) and water. In this step, the molybdenum center is reduced (e.g., Mo⁶⁺ → Mo⁵⁺/Mo⁴⁺).

Catalyst Re-oxidation: The reduced molybdenum center is subsequently re-oxidized back to its initial higher oxidation state by gas-phase oxygen, replenishing the consumed lattice oxygen and completing the catalytic cycle.

In CO₂-assisted ODH, CO₂ can also participate directly in the re-oxidation of the reduced MoOₓ species. chemrxiv.org Operando Raman spectroscopy has shown that CO₂ can enhance the stability of bridging Mo-O-Mo bonds in polymeric molybdena, which affects the balance between oxidative and non-oxidative dehydrogenation pathways. chemrxiv.org

Olefin Metathesis: Olefin metathesis over heterogeneous MoO₃ catalysts is generally understood to proceed via the Chauvin mechanism, which was originally proposed for homogeneous systems. chemrxiv.orguwindsor.ca This mechanism involves metal alkylidene (Mo=CHR) species as the active sites and metallacyclobutane intermediates. The key steps are:

Active Site Formation: The pre-catalyst, typically a fully oxidized Mo⁶⁺ dioxo species, must first be activated. This involves an initial reduction step, often by the olefin reactant itself, which removes an oxo ligand to form a reduced Mo⁴⁺ site. chemrxiv.orgresearchgate.net This reduced site then reacts with an olefin to generate the initial Mo-alkylidene active species. chemrxiv.org

Catalytic Cycle (Chauvin Cycle):

A reactant olefin coordinates to the Mo-alkylidene species.

A [2+2] cycloaddition occurs between the olefin's C=C bond and the Mo=C bond, forming a four-membered metallacyclobutane intermediate.

The metallacyclobutane ring undergoes a cycloreversion in a different manner, releasing a new olefin product and forming a new Mo-alkylidene species.

This cycle repeats, scrambling the alkylidene groups of the olefins.

Recent studies have highlighted a dynamic site renewal and decay cycle that operates alongside the Chauvin cycle. chemrxiv.org This involves proton-transfer steps, potentially mediated by acidic Si-OH groups on a silica support, which can regenerate or deactivate the Mo-alkylidene active sites. chemrxiv.org

Acid-Catalyzed Reactions: For reactions like alcohol dehydration and alkane isomerization, the catalytic pathway relies on the acidic properties of the MoO₃-based catalyst. core.ac.ukacs.org For MoO₃/ZrO₂, the generation of Brønsted acid sites is attributed to surface polymolybdate species. acs.org In the case of alkane hydroisomerization, a bifunctional mechanism is proposed where metallic sites (if present, like Pt) facilitate hydrogen activation (spillover), and the acidic sites on the MoO₃-ZrO₂ support catalyze the skeletal isomerization of carbocation intermediates. core.ac.uk The interaction of hydrogen with the MoO₃/ZrO₂ surface can itself generate protonic acid sites and reduce Mo centers, highlighting the interplay between redox and acid functionalities. core.ac.uk

The table below outlines the core features of these primary catalytic mechanisms.

Catalytic PathwayKey Reaction Type(s)Core Mechanistic FeaturesRelevant Mo Species
Mars-van KrevelenOxidative Dehydrogenation (ODH)Catalyst lattice oxygen oxidizes the substrate; the resulting reduced catalyst is re-oxidized by gas-phase O₂ or CO₂.Redox couple (e.g., Mo⁶⁺/Mo⁴⁺)
Chauvin MechanismOlefin MetathesisInvolves Mo-alkylidene active sites and metallacyclobutane intermediates formed via [2+2] cycloaddition/cycloreversion.Reduced Mo⁴⁺ (pre-active site), Mo-alkylidene (active site)
Acid CatalysisIsomerization, DehydrationProtonation of substrates at Brønsted acid sites or interaction with Lewis acid sites to form reactive intermediates (e.g., carbocations).Surface polymolybdates, Zr(MoO₄)₂, protonic sites (H⁺)

Molybdenum Vi Oxide in Energy Storage Systems

Electrode Materials for Rechargeable Batteries

Molybdenum(VI) oxide is a versatile material that can be used as both an anode and a cathode in rechargeable batteries. mdpi.com Its ability to accommodate various ions and undergo multi-electron redox reactions contributes to its high theoretical capacity. aip.orgnih.gov

Anode and Cathode Applications in Lithium-Ion Batteries

Molybdenum trioxide is a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity of 1117 mAh g⁻¹, which is significantly higher than that of commercially used graphite (B72142) (327 mAh g⁻¹). mdpi.com However, its practical application is often limited by its low electrical conductivity and significant volume expansion during the charge-discharge cycles. mdpi.comrsc.org As a cathode material, orthorhombic α-MoO₃ offers a high theoretical specific capacity of 279 mAh/g. researchgate.net

Research has shown that the electrochemical performance of MoO₃ in LIBs can be substantially improved. For instance, MoO₃-(CNT)12% nanocomposites have demonstrated high discharge capacities of 1382 mAh g⁻¹ and 961 mAh g⁻¹ at current densities of 50 mA g⁻¹ and 100 mA g⁻¹, respectively. mdpi.com Similarly, an amorphous MoS₂/MoO₃/nitrogen-doped carbon composite electrode has achieved a capacity of up to 1253.3 mA h g⁻¹ at a current density of 100 mA g⁻¹ after 50 cycles. acs.org

Table 1: Performance of this compound-Based Anodes in Lithium-Ion Batteries

Electrode Material Current Density Specific Capacity Cycle Life
MoO₃-(CNT)12% 50 mA g⁻¹ 1382 mAh g⁻¹ -
MoO₃-(CNT)12% 100 mA g⁻¹ 961 mAh g⁻¹ -
Amorphous MoS₂/MoO₃/N-doped Carbon 100 mA g⁻¹ 1253.3 mA h g⁻¹ After 50 cycles
Amorphous MoS₂/MoO₃/N-doped Carbon 1000 mA g⁻¹ 887.5 mA h g⁻¹ After 350 cycles
rGO wrapped MoO₃ NPs - 901 mA h g⁻¹ After 100 cycles
α-MoO₃/CNTs composite - 270 mAh/g After 250 cycles

Performance in Sodium-Ion and Potassium-Ion Batteries

The application of MoO₃ extends beyond lithium-ion batteries to emerging energy storage systems like sodium-ion batteries (SIBs) and potassium-ion batteries (KIBs). For SIBs, MoO₃ is considered a promising anode material due to its high theoretical capacity. acs.org However, it faces challenges such as large volume changes upon sodium ion insertion. acs.org

To address these issues, various strategies have been employed. For instance, a surface phosphorylation strategy has enabled MoO₃ arrays to maintain a capacity of 265 mA h g⁻¹ at a rate of 2 A g⁻¹ over 1500 cycles. acs.org An amorphous MoS₂/MoO₃/nitrogen-doped carbon composite has shown a capacity of 538.7 mA h g⁻¹ after 200 cycles at 300 mA g⁻¹ in SIBs. acs.org In another study, a DMcT-MoO₃ electrode delivered a capacity of 256 mA h g⁻¹ at 0.2 A g⁻¹ and maintained 105 mA h g⁻¹ at 5 A g⁻¹ after 1200 cycles. nie.edu.sg

For potassium-ion storage, a heterogeneous structured MoSe₂–MoO₃ quantum dot anode has demonstrated a capacity of 308.7 mA h g⁻¹ with 97.9% capacity retention after 300 cycles at 0.05 A g⁻¹. rsc.org

Table 2: Performance of this compound-Based Electrodes in Sodium-Ion and Potassium-Ion Batteries

Battery Type Electrode Material Current Density Specific Capacity Cycle Life
Sodium-Ion Phosphorylated MoO₃ arrays 2 A g⁻¹ 265 mA h g⁻¹ 1500 cycles (~90% retention)
Sodium-Ion Amorphous MoS₂/MoO₃/N-doped Carbon 300 mA g⁻¹ 538.7 mA h g⁻¹ 200 cycles
Sodium-Ion DMcT-MoO₃ 0.2 A g⁻¹ 256 mA h g⁻¹ -
Sodium-Ion DMcT-MoO₃ 5 A g⁻¹ 105 mA h g⁻¹ 1200 cycles
Potassium-Ion MoSe₂–MoO₃ quantum dots 0.05 A g⁻¹ 308.7 mA h g⁻¹ 300 cycles (97.9% retention)

Supercapacitor Applications of MoO₃

This compound is also a promising electrode material for supercapacitors due to its high theoretical specific capacitance, which arises from multi-electron transfer processes. nsf.govmdpi.com Its layered structure facilitates the insertion and removal of ions. researchgate.net

The electrochemical performance of MoO₃ in supercapacitors can be significantly enhanced through various modifications. For example, an α-MoO₃/Graphene composite has shown a specific capacitance of 483 F g⁻¹ at a current density of 1 A g⁻¹, a substantial improvement over pristine α-MoO₃ (142 F g⁻¹). rsc.org A MoO₃/rGO nanocomposite electrode exhibited a specific capacitance of 486 F/g at 1 A/g. researchgate.net Furthermore, a three-dimensionally networked MoO₃/PPy/rGO composite has achieved a high specific capacitance of approximately 931 F/g. acs.org

Asymmetric supercapacitors utilizing MoO₃ electrodes have also been developed. An ASC with a MoO₃/rGO/CC negative electrode and a MnO₂/CC positive electrode demonstrated a high operating voltage of 1.6 V and maintained 87% of its initial capacitance after 6000 cycles. preprints.org

Table 3: Performance of this compound-Based Electrodes in Supercapacitors

Electrode Material Current Density Specific Capacitance Cycle Life
α-MoO₃/Graphene composite 1 A g⁻¹ 483 F g⁻¹ 5000 cycles (stable)
MoO₃/rGO nanocomposite 1 A/g 486 F/g 1000 cycles (92% retention)
MoO₃/PPy/rGO composite - ~931 F/g -
MoO₃ nanorods - - 10000 cycles (98.5% retention)
MoO₃/rGO/CC (in ASC) - 341.0 F g⁻¹ 6000 cycles (87% retention)

Ion Intercalation and De-intercalation Mechanisms

The energy storage capability of this compound is fundamentally based on the intercalation and de-intercalation of ions within its layered structure. mdpi.com This process involves the insertion of ions, such as Li⁺, Na⁺, K⁺, and even larger ions like Al³⁺ and Zn²⁺, into the van der Waals gaps between the MoO₃ layers. lidsen.comnih.govchinesechemsoc.org

The crystal structure of MoO₃ plays a crucial role in the intercalation process. The layered orthorhombic α-MoO₃ phase is particularly favorable for ion intercalation. nie.edu.sg The spacing between the layers directly impacts the diffusion kinetics of the ions. nie.edu.sg For larger ions like Na⁺, the insufficient interlayer spacing of pristine MoO₃ can lead to sluggish diffusion and poor cycling stability. nie.edu.sg

In aqueous systems, such as those for zinc-ion batteries, the intercalation of Zn²⁺ into the MoO₃ structure has been observed. nih.govnih.gov Studies have shown morphological changes during this process, where nanowires can aggregate into nanosheets upon Zn²⁺ insertion. nih.gov Similarly, in aqueous aluminum-ion batteries, the co-intercalation of Al³⁺ and H⁺ has been identified as the capacity storage mechanism. chinesechemsoc.org

Strategies for Performance Enhancement in Energy Storage Devices

Several strategies have been developed to overcome the inherent limitations of this compound, such as its low electronic conductivity and volume expansion during cycling, to enhance its performance in energy storage devices. lidsen.commdpi.comnsf.gov

Nanostructuring: Fabricating MoO₃ into various nanostructures like nanowires, nanobelts, nanorods, and nanoparticles can shorten the ion diffusion path and provide a larger surface area for electrochemical reactions. mdpi.comnsf.gov

Conducting Polymers: Coating MoO₃ with conducting polymers like polyaniline (PANI) and polypyrrole (PPy) can enhance cyclic stability, prevent side reactions, and improve both electronic and ionic transport. mdpi.comacs.org

Doping and Defect Engineering: Introducing other elements (doping) or creating defects like oxygen vacancies can significantly alter the electronic and structural properties of MoO₃. osti.govmdpi.com Oxygen vacancies, for instance, can improve electron and ion transport, leading to enhanced charge storage properties. osti.govrsc.org Doping with elements like tungsten has been shown to enrich oxygen vacancies and further boost performance. researcher.life

Hybrid Materials: Creating hybrid materials by combining MoO₃ with other metal oxides can lead to synergistic effects. For example, hybridizing MoO₃ with CoMoO₄ has been shown to achieve fully reversible conversion reactions in lithium-ion batteries. acs.org

Gas Sensing Applications of Molybdenum Vi Oxide

Gas Sensing Mechanisms of MoO3

Molybdenum(VI) oxide (MoO₃), an n-type semiconductor, is a material of significant interest in the field of gas sensing. mdpi.com Its gas sensing capabilities are attributed to several mechanisms that modulate its electrical properties upon interaction with gas molecules. These mechanisms, often working in concert, include charge carrier modulation, reactions involving lattice oxygen, the crucial role of oxygen vacancies, and hydrogen bonding interactions.

Charge Carrier Modulation and Conductivity Changes

The fundamental principle behind the gas sensing ability of MoO₃ lies in the modulation of its charge carriers, which leads to measurable changes in electrical conductivity. mdpi.com When MoO₃ is exposed to air, oxygen molecules are adsorbed onto its surface. These adsorbed oxygen molecules capture free electrons from the conduction band of the n-type MoO₃, forming various ionized oxygen species such as O₂⁻, O⁻, and O²⁻. This process creates an electron depletion layer at the surface of the material, which in turn increases its electrical resistance. mdpi.com

When the MoO₃ sensor is exposed to a reducing gas, the gas molecules react with the pre-adsorbed oxygen ions on the surface. This reaction releases the trapped electrons back into the conduction band of the MoO₃. The increase in the concentration of charge carriers leads to a decrease in the width of the depletion layer and a corresponding decrease in the electrical resistance of the sensor. Conversely, when exposed to an oxidizing gas, the gas molecules can directly accept electrons from the MoO₃ surface, further increasing the depletion layer width and resulting in an increase in resistance. The magnitude of this resistance change serves as the sensor signal.

Lattice Oxygen Reaction and Surface Chemisorption

Beyond the interaction with adsorbed oxygen, the lattice oxygen of MoO₃ itself can participate in the sensing reaction, a process that distinguishes it from some other metal oxide sensors. The activation of reactants can transition from physisorption to chemisorption, where the breaking of a C-H bond, for instance, can occur by reacting with surface lattice oxygen. acs.org This interaction involves the transfer of electrons between the gas molecules and the MoO₃ surface, altering the charge carrier concentration and thus the conductivity. The process of chemisorption, or the chemical adsorption of gas molecules onto the sensor surface, is a critical step in the sensing mechanism, as it is the primary interaction that initiates the electronic changes within the material.

Role of Oxygen Vacancies in Sensing Performance

Oxygen vacancies, which are structural defects on the surface of metal oxides, play a pivotal role in the gas-sensing performance of MoO₃. These vacancies act as active sites, promoting the adsorption of gas molecules onto the semiconductor surface. researchgate.net They can modulate the electronic structure of the material's surface and facilitate the exchange of charges. The presence of oxygen vacancies can lead to an increase in delocalized electrons, which makes charge transfer easier. researchgate.net

Furthermore, oxygen vacancies are instrumental in enhancing the electron transport properties of the material. By creating more active sites for gas adsorption, oxygen vacancies can significantly improve the sensitivity and response of the gas sensor. The concentration of these vacancies can be influenced by synthesis and processing parameters, allowing for the tuning of the sensor's performance.

Hydrogen Bonding Interactions in Gas Adsorption

Hydrogen bonding is another significant interaction that influences the adsorption of certain gas molecules on the surface of MoO₃. This is particularly relevant for molecules containing hydrogen atoms, such as ammonia (B1221849). The presence of hydroxyl groups on the MoO₃ surface can have a positive effect on adsorption energies due to the formation of hydrogen bonds. mdpi.comzhanglab-thu.com These interactions can lead to structural changes in the adsorbed molecules and are a driving force in the adsorption process. mdpi.com The formation of hydrogen bonds between the gas molecules and the MoO₃ surface facilitates the adsorption process, which is the initial step for the subsequent electronic interactions that lead to a sensing signal.

Detection of Specific Gaseous Analytes by MoO3 Sensors

This compound-based sensors have demonstrated the ability to detect a variety of gaseous analytes. The interaction mechanism and sensing performance are highly dependent on the nature of the target gas.

Detection of Ammonia (NH₃) and Nitrogen Dioxide (NO₂)

This compound has been extensively studied for the detection of both ammonia (NH₃), a reducing gas, and nitrogen dioxide (NO₂), an oxidizing gas. mdpi.com

When an MoO₃ sensor is exposed to NH₃, the ammonia molecules react with the adsorbed oxygen species on the sensor surface. This reaction releases electrons back to the conduction band of the MoO₃, causing a decrease in the sensor's resistance. The enhanced sensitivity of MoO₃ towards NH₃ has also been attributed to significant band structure modifications that occur when NH₃ is adsorbed at oxygen vacancy sites on α-MoO₃ nanoribbons. acs.orgzhanglab-thu.comacs.orgnih.govacs.org

Conversely, when exposed to NO₂, which is an oxidizing gas, the NO₂ molecules tend to withdraw electrons from the surface of the MoO₃. This leads to an increase in the width of the electron depletion layer and, consequently, an increase in the sensor's resistance. The performance of MoO₃ sensors for NO₂ detection can be influenced by factors such as the material's morphology and the presence of oxygen vacancies. nih.gov

The tables below summarize research findings on the detection of NH₃ and NO₂ using MoO₃-based sensors.

Sensor Performance for Ammonia (NH₃) Detection

Sensor MaterialOperating TemperatureConcentrationResponse/Recovery TimeReference
α-MoO₃ Nanoribbons450 °C50 ppb21 s response acs.orgnih.gov

Sensor Performance for Nitrogen Dioxide (NO₂) Detection

Sensor MaterialOperating TemperatureConcentrationDetection LimitReference
2D α-MoO₃100 °C10 ppm- nih.gov
MoS₂@MoO₃ Heterostructures125 °C0.5 ppm to 10 ppm~0.15 ppm nih.gov

Sensing of Carbon Monoxide (CO) and Hydrogen Sulfide (B99878) (H₂S)

This compound (MoO₃) has demonstrated significant potential as a sensing material for the detection of hazardous gases such as carbon monoxide (CO) and hydrogen sulfide (H₂S). The sensing mechanism is primarily based on the change in electrical conductivity of the MoO₃ material upon exposure to these gases.

Research into MoO₃-based sensors has shown that non-stoichiometric α-MoO₃₋ₓ nanoflakes exhibit good performance in detecting H₂S at an operating temperature of 250 °C, demonstrating excellent selectivity. nih.govnih.gov The presence of oxygen vacancies on the surface of the material is a key factor in the sensing mechanism. nih.gov Composite materials have also been explored to enhance sensing capabilities. For instance, a sensor based on a MoO₃@Tungsten(VI) oxide composite showed a high response of 28.5 towards 10 ppm of H₂S at 250 °C, with a rapid response and recovery time of 2 and 5 seconds, respectively, and a low detection limit of 20 ppb. rsc.org This enhanced performance is attributed to the formation of a heterojunction between the two metal oxides. rsc.org

For carbon monoxide detection, binary oxide thin films composed of MoO₃ and Indium(III) oxide have been investigated. researchgate.netresearchgate.net These composite materials have shown good sensitivity to CO within a temperature range of 200-400°C. researchgate.net The addition of MoO₃ as a dopant in the Indium(III) oxide matrix has been found to improve the gas sensing properties. researchgate.net While pure MoO₃ nanoparticles have shown lower sensitivity towards CO compared to other gases like Nitrogen dioxide, its potential in composite systems for CO detection is evident. ias.ac.in

Volatile Organic Compound (VOC) Detection (e.g., Formaldehyde (B43269), Triethylamine)

This compound is recognized as a promising material for the detection of volatile organic compounds (VOCs), which are significant indoor and environmental pollutants. nih.govfrontiersin.orgfrontiersin.orgnih.gov Its effectiveness stems from its n-type semiconductor properties and its ability to interact with various VOCs, leading to a measurable change in its resistance. frontiersin.org

Specifically, MoO₃-based sensors have been successfully employed for the detection of formaldehyde. bohrium.comingentaconnect.com Ultrathin MoO₃ nanoflakes have demonstrated sensitivity to formaldehyde vapor, with the optimal operating temperature determined to be around 300 °C. ingentaconnect.com

The detection of triethylamine (TEA) has also been a focus of research. MoO₃@Ruthenium(IV) oxide nanocomposites have shown enhanced sensing performance towards TEA, with a high response of 12.8 to 1 ppm of TEA at a lower working temperature of 260 °C. researchgate.net These sensors also exhibited short response and recovery times of 2 and 10 seconds, respectively. researchgate.net The enhanced performance is attributed to the formation of Schottky junctions and an increase in adsorption sites for TEA molecules on the surface of the MoO₃ nanobelts. researchgate.net Furthermore, heterostructures of Zinc oxide/MoO₃ have been developed for ultra-sensitive TEA detection, capable of reaching parts-per-billion (ppb) levels. researchgate.net

The general mechanism for VOC detection involves the reaction of the target gas with adsorbed oxygen ions on the MoO₃ surface. This reaction releases electrons back into the conduction band of the MoO₃, causing a decrease in the material's resistance. frontiersin.org

Humidity and Other Analyte Sensing

Beyond toxic gases and VOCs, this compound is also an effective material for humidity sensing. Sensors fabricated from α-MoO₃ thin films have demonstrated high transparency (85%) and remarkably fast response and recovery times of 0.97 seconds and 12.11 seconds, respectively. rsc.orgrsc.org These sensors show high sensitivity and good logarithmic linearity over a wide relative humidity range from 11% to 95%. rsc.orgrsc.org The sensing mechanism is studied through complex impedance spectroscopy. rsc.org MoO₃ nanorods have also been utilized in humidity sensors, showcasing their potential for moisture detection. researchgate.net

In addition to humidity, MoO₃-based sensors are capable of detecting a range of other important analytes. These include:

Ammonia (NH₃): α-MoO₃ nanoribbons have been used to create highly sensitive ammonia sensors with a remarkable calculated limit of detection of 280 parts-per-trillion (ppt) at an optimal operating temperature of 450 °C. acs.org Modification of MoO₃ thin films with Titanium overlayers has also been shown to enhance sensitivity and selectivity to NH₃ gas at a lower operating temperature of 200°C. researchgate.net

Nitrogen Dioxide (NO₂): MoO₃ nanostructures, including nanorods and nanobelts, have shown high sensitivity and good selectivity towards NO₂. proquest.commdpi.com

Hydrogen (H₂): MoO₃ in various forms, including nanowires and nanorods, has displayed a good response to hydrogen gas, even at room temperature. nih.govd-nb.info Palladium-decorated MoO₃ nanowalls have achieved outstanding sensitivity for H₂ detection at a relatively low operating temperature of 100 °C. acs.org

Device Fabrication and Architecture for MoO₃ Sensors

The fabrication of this compound gas sensors involves various techniques to deposit the sensing material onto a substrate, typically equipped with electrodes to measure the change in resistance. The choice of fabrication method can significantly influence the sensor's performance.

A common and straightforward method is the drop-casting technique. acs.orgmdpi.com In this process, a suspension of the synthesized MoO₃ nanomaterial (such as nanoribbons) in a solvent like ethanol (B145695) is directly applied onto interdigitated electrodes, which are often made of gold. acs.orgmdpi.com The device is then heated to evaporate the solvent, leaving a dry thin film of the sensing material bridging the electrodes. mdpi.com

Physical vapor deposition methods are also employed. For instance, physical vacuum thermal evaporation has been used to deposit α-MoO₃ nanostructured films onto silicon substrates. researchgate.net This technique allows for controlled film thickness. researchgate.net Another vapor-based method is magnetron sputtering , which has been used to deposit modified MoO₃ thin films. researchgate.net

Spray pyrolysis is another viable fabrication technique where a precursor solution is sprayed onto a heated substrate. researchgate.net This method has been used to coat glass substrates with α-MoO₃ thin films, with process parameters like carrier gas pressure influencing the film's properties.

More recently, printing methods have been explored for their simplicity and potential for large-scale production. A simple printed coating process has been demonstrated for the fabrication of MoO₃ nanostructure gas sensors for VOC detection. youtube.com

The typical architecture of these sensors is a chemiresistor , where the MoO₃ sensing layer is in contact with two electrodes. The change in the electrical resistance of the MoO₃ film upon exposure to the target gas is measured as the sensor's signal. nih.gov

Impact of Morphology and Surface Modification on Sensing Characteristics

The performance of this compound gas sensors is critically dependent on the morphology of the sensing material and any surface modifications applied to it. rsc.org

Morphology: The structure of MoO₃ at the nanoscale has a profound impact on its sensing characteristics. Different nanostructures offer varying surface-to-volume ratios, porosity, and active sites for gas adsorption. nih.govrsc.orgresearchgate.net

Low-dimensional structures such as nanorods, nanowires, nanobelts, nanoflakes, and nanosheets have demonstrated good performance for toxic gas detection due to their high surface area. nih.gov

Two-dimensional (2D) materials , like thin layers of α-MoO₃, are particularly promising because they provide a large number of active sites. nih.govd-nb.info

Hierarchical 3D structures , which are assemblies of lower-dimensional forms, can offer even higher performance. nih.gov This is due to their low density, high porosity, and large surface area, which allows for more efficient gas diffusion and a greater number of adsorption sites. nih.govfrontiersin.org An architectural tailoring strategy has been used to create nanorods, dumbbell-shaped nanorods, and hierarchical nanodisks, with nanorods showing the highest sensitivity to NO₂ due to their high surface area. proquest.com

Surface Modification: Altering the surface chemistry of MoO₃ can significantly enhance its sensing properties, including sensitivity, selectivity, and response time.

Enriching Oxygen Vacancies: Creating non-stoichiometric MoO₃₋ₓ with an abundance of oxygen vacancies on the surface is a key strategy. nih.govd-nb.info These vacancies act as primary sites for the sensing mechanism, leading to higher performance. nih.gov

Noble Metal Decoration: Functionalizing the MoO₃ surface with nanoparticles of noble metals like Platinum (Pt) or Gold (Au) has been proven to increase the sensor's response and decrease the response time. nih.gov For example, Pt nanoparticles have been shown to increase the response to certain gases by nearly six times compared to bare α-MoO₃. nih.gov

Elemental Doping: Introducing other elements into the MoO₃ lattice can improve sensing capabilities. For instance, doping with Chromium has been shown to promote the existence of Mo⁵⁺ ions, resulting in higher responses to triethylamine. nih.gov

Heterostructures: Combining MoO₃ with other metal oxides (either p-type or n-type) or 2D materials to form heterostructures is an effective approach. rsc.org These heterojunctions can lead to synergistic effects that enhance gas sensing performance. rsc.orgrsc.org

The table below summarizes the sensing characteristics of various MoO₃-based sensors for different analytes, highlighting the impact of morphology and modification.

Sensing MaterialTarget AnalyteConcentrationOperating TemperatureResponse/Recovery TimeKey Finding
MoO₃@WO₃ compositeH₂S10 ppm250 °C2 s / 5 sHigh response (28.5) and low detection limit (20 ppb) due to heterojunction formation. rsc.org
MoO₃@RuO₂ nanocompositesTriethylamine1 ppm260 °C2 s / 10 sEnhanced response (12.8) attributed to Schottky junctions. researchgate.net
α-MoO₃ thin filmsHumidity11% - 95% RHRoom Temperature0.97 s / 12.11 sHigh transparency and fast response for humidity sensing. rsc.orgrsc.org
α-MoO₃ nanoribbonsAmmonia50 ppb450 °C21 s / -Extremely low limit of detection (280 ppt). acs.org
α-MoO₃ nanorodsNO₂-110 °C45 s / 42 sHigh sensitivity (84%) due to high surface area. proquest.com
Pd-decorated MoO₃ nanowallsH₂1000 ppm100 °C-Outstanding sensitivity (3.3 x 10⁵) at a low operating temperature. acs.org

Optoelectronic and Electrochromic Applications of Molybdenum Vi Oxide

Molybdenum(VI) Oxide as Transparent Conductors and in Optoelectronic Devices

This compound is recognized for its potential as a transparent conductive material. satnanoparticles.comlidsen.com Its high optical transparency in the visible spectrum, coupled with moderate electrical conductivity, makes it suitable for use as a transparent conductor in various optoelectronic applications, including thin-film transistors, displays, and solar cells. lidsen.com The properties of MoO₃ nanoparticles, such as excellent transparent conductivity, low electrical resistivity, and high stability, are particularly advantageous. satnanoparticles.com Furthermore, doping MoO₃ with elements like indium can produce p-type transparent conductive oxides with high optical transmittance (80–88%) and low resistivity, suitable for photovoltaic devices. researchgate.net

Application in Thin-Film Transistors and Displays

This compound is utilized in the fabrication of high-performance organic thin-film transistors (OTFTs). ucla.edu Inserting a thin layer of MoO₃ between the source-drain electrodes and the organic semiconductor can significantly reduce the contact resistance and improve device performance. ucla.eduresearchgate.net This improvement is attributed to a reduction in the contact barrier and the prevention of metal diffusion into the organic layer. ucla.edu Bilayer source-drain electrodes consisting of a transition metal oxide like MoO₃ and a metal layer have been shown to enhance hole injection, leading to high field-effect mobility and on/off current ratios in pentacene-based TFTs. ucla.eduresearchgate.net For instance, pentacene-based OTFTs with a MoO₃/Au bilayer electrode have demonstrated a high field-effect mobility of 0.72 cm²/(V·s). researchgate.net

This compound's properties also make it a candidate for use in displays. lidsen.com Its ability to act as a transparent conductive film is crucial for applications in touch screens and other display technologies. satnanoparticles.com

Role in Organic Solar Cells as a Hole Transport Layer

This compound is widely employed as a hole transport layer (HTL) in organic solar cells (OSCs) due to its high optical transmittance, suitable work function, and versatile processing options. cjps.orgresearchgate.netrsc.org It serves as an efficient alternative to commonly used materials like PEDOT:PSS, offering superior environmental stability. cjps.orgrsc.org

Solution-processed MoOₓ HTLs have been shown to significantly enhance the efficiency and stability of organic solar cells. cjps.orgresearchgate.net For example, PM6:Y6 devices using a MoOₓ HTL achieved a high efficiency of 16.8%. cjps.orgresearchgate.net These HTLs also demonstrate excellent stability, with an air storage stability (T₈₀) of over 600 hours, a significant improvement compared to devices based on PEDOT:PSS. cjps.orgresearchgate.net The work function of these MoOₓ transport layers is around 5.07 eV. cjps.orgresearchgate.net

The performance of MoOₓ HTLs can be further optimized. Ultraviolet-ozone treatment of thermally evaporated MoOₓ has been shown to improve charge carrier transport, increasing the power conversion efficiency (PCE) of PM6:Y6-based OSCs from 14.26% to 15.06%. rsc.org This enhancement is linked to increased hole mobility and higher DC conductivity. rsc.org Hybrid HTLs, combining MoO₃ with other materials like PEDOT:PSS, have also been developed to leverage the beneficial properties of both components, leading to improved device performance and stability. acs.orgmdpi.com

Table 1: Performance of Organic Solar Cells with this compound Hole Transport Layers

Device Configuration Power Conversion Efficiency (PCE) Hole Mobility (cm²/Vs) Work Function (eV) Reference
PM6:Y6 with MoOₓ HTL 16.8% - 5.07 cjps.orgresearchgate.net
PM6:Y6 with pristine MoOₓ HTL 14.26% 1.85 x 10⁻⁴ - rsc.org
PM6:Y6 with UV-Ozone treated MoOₓ HTL 15.06% 2.01 x 10⁻⁴ - rsc.org
P3HT:PC₆₁BM with MoO₃:PEDOT:PSS HTL 3.29% - - acs.org
PTB7:PC₆₁BM with MoO₃:PEDOT:PSS HTL 5.92% - - acs.org
Perovskite Solar Cell with AMT-PEDOT:PSS HTL 18.23% - - mdpi.com
Perovskite Solar Cell with MoO₃-NPs-PEDOT:PSS HTL 19.64% - - mdpi.com

Electrochromic Devices and Smart Window Technologies Utilizing MoO₃

This compound is a prominent electrochromic material, meaning it can change its optical properties in response to an electric field. lookchemmall.comamazon.commaterialsciencejournal.org This characteristic makes it highly suitable for applications in smart windows, anti-dazzling coatings, and display devices. lookchemmall.comisca.me The electrochromism in MoO₃ is attributed to its layered crystal structure, which facilitates the intercalation and deintercalation of ions, and its ability to exist in multiple oxidation states. lookchemmall.comamazon.com

When a voltage is applied, ions (like Li⁺ or H⁺) are inserted into the MoO₃ film, causing it to change from a transparent state to a colored (typically blue) state. lookchemmall.com Reversing the voltage extracts the ions, returning the film to its transparent state. In its bleached state, MoO₃ films can exhibit high transparency of about 80% at 630 nm, which can drop to around 34% upon coloration. lookchemmall.com

The performance of MoO₃-based electrochromic devices can be enhanced through various strategies. Doping MoO₃ with other materials, such as dopamine, has been shown to improve electrochromic properties, including higher contrast, faster switching speeds, and better coloration efficiency. mdpi.com For example, a modified MoO₃ film exhibited a high contrast of 63% and a coloration efficiency of 148 cm²/C. mdpi.com Combining MoO₃ with other transition metal oxides, like tungsten oxide (WO₃), in hybrid or composite films can also lead to significantly improved electrochromic performance. mdpi.comjim.org.cn

Photochromic and Thermochromic Phenomena in this compound

This compound also exhibits photochromic and thermochromic properties, changing its color in response to light (photochromism) or heat (thermochromism). amazon.comresearchgate.netaip.orgaip.org These phenomena are due to the formation of color centers within the material upon exposure to UV light or elevated temperatures. researchgate.netaip.orgaip.org The coloration is associated with a broad optical absorption band centered around 820 nm. aip.org

The photochromic and thermochromic effects in MoO₃ thin films can be enhanced by doping with other materials. For instance, doping with zinc selenide (B1212193) (ZnSe) at a concentration of 5 mol% has been shown to enhance the photochromic effect compared to undoped MoO₃. researchgate.netaip.orgaip.orgresearchgate.netcapes.gov.br The thermochromic effect was most pronounced in these doped samples when annealed at temperatures between 23-125°C. researchgate.netaip.orgaip.orgresearchgate.netcapes.gov.br However, at higher doping concentrations (10 mol% ZnSe), both photochromic and thermochromic effects were suppressed. researchgate.netaip.orgresearchgate.netcapes.gov.br

Table 2: Chromogenic Properties of this compound Thin Films

Material Chromogenic Effect Stimulus Key Findings Reference
Undoped MoO₃ Photochromism UV light Formation of color centers aip.org
Undoped MoO₃ Thermochromism Heat (125-225°C) Pronounced thermochromic effect researchgate.netaip.orgresearchgate.netcapes.gov.br
MoO₃ doped with 5 mol% ZnSe Photochromism UV light Enhanced photochromic effect researchgate.netaip.orgresearchgate.netcapes.gov.br
MoO₃ doped with 5 mol% ZnSe Thermochromism Heat (23-125°C) Most pronounced thermochromic effect researchgate.netaip.orgresearchgate.netcapes.gov.br
MoO₃ doped with 10 mol% ZnSe Photochromism/Thermochromism UV light/Heat Effects were suppressed researchgate.netaip.orgresearchgate.netcapes.gov.br

Resistive Switching and Non-volatile Memory Device Applications

This compound is a promising material for resistive random-access memory (ReRAM), a type of non-volatile memory. researchgate.netsoton.ac.ukrsc.org ReRAM devices operate by switching between a high resistance state (HRS) and a low resistance state (LRS) under an applied voltage. soton.ac.uk In MoO₃-based devices, this resistive switching is often attributed to the formation and rupture of conductive filaments, which are believed to consist of oxygen vacancies. researchgate.netsoton.ac.ukrsc.org

Devices with a Metal-Insulator-Metal (MIM) structure, such as Mo/MoO₃/Ni, exhibit bipolar resistive switching. rsc.org The SET voltage (switching from HRS to LRS) for such a device is around 3.3 V, and the RESET voltage (switching from LRS to HRS) is in the range of -2.3 V to -2.7 V. rsc.org The conduction mechanism is typically described by the space-charge-limited current (SCLC) model. researchgate.netrsc.org

The performance of MoO₃-based memristors can be improved by using bilayer structures. For example, an Al₂O₃/MoO₃ bilayer memristor demonstrated enhanced bipolar switching behaviors, including better endurance, a higher ON/OFF ratio, and more uniform programming voltages compared to a single-layer MoO₃ device. soton.ac.uk Furthermore, MoO₃ has been investigated as a phase change material for phase-change random-access memory (PCRAM). aip.org A W/Mo-oxide/W device showed a large resistance contrast of about 10⁵–10⁶ between its amorphous (high resistance) and crystalline (low resistance) states, indicating its potential for high-performance memory applications. aip.org

Table 3: Resistive Switching Parameters of this compound-Based Devices

Device Structure Switching Type SET Voltage (V) RESET Voltage (V) ON/OFF Ratio Reference
Mo/MoO₃/Ni Bipolar ~3.3 -2.3 to -2.7 - rsc.org
TiN/Al₂O₃/MoO₃/TiN Bipolar - - Higher than single layer soton.ac.uk
W/Mo-oxide/W Unidirectional ~3.2 (crystallization) - 10⁵–10⁶ aip.org

Environmental Remediation and Adsorption by Molybdenum Vi Oxide

Removal of Aqueous Contaminants by MoO3

Molybdenum(VI) oxide demonstrates notable efficacy in the removal of various contaminants from water sources. Its application spans from treating industrial effluents to purifying raw water and degrading organic pollutants.

Molybdenum(VI) Removal from Mine Tailing Effluents

Effluents from mining operations can contain elevated levels of molybdenum, posing environmental risks. mdpi.comclimaxmoinco.com The management of these effluents often involves processes where dissolved molybdenum is adsorbed onto solids and settles in tailings ponds. climaxmoinco.com Research has shown that certain industrial byproducts, such as desulfurization steel slag, can be effective in removing Mo(VI) from aqueous solutions, with adsorption capacities influenced by the material's composition and the pH of the solution. researchgate.net The formation of inner sphere complexes with iron(III) (oxy)hydroxide surfaces has been identified as a key mechanism for controlling molybdenum mobility in mine tailings. mdpi.com

Remediation of Molybdenum(VI) from Raw Water

Molybdenum(VI) can be present in raw water sources, and its removal is crucial for ensuring drinking water safety. mdpi.comresearchgate.net Studies have investigated the use of various adsorbents for this purpose. For instance, nanoscale zero-valent iron supported on activated carbon (NZVI/AC) has been shown to effectively remove Mo(VI) from both simulated and raw water. mdpi.com The removal process is influenced by factors such as pH and the presence of other ions. mdpi.com The mechanism primarily involves adsorption, surface complexation, and precipitation. mdpi.com Another approach involves the use of modified drinking water treatment residuals, which have demonstrated significant adsorption capacity for Mo(VI), particularly at lower pH values. sci-hub.se

Degradation of Dyes (e.g., Methylene (B1212753) Blue)

This compound and its composites have shown significant potential as photocatalysts for the degradation of organic dyes like methylene blue under visible light. researchgate.netresearchgate.nettandfonline.com MoO3-based materials can achieve high degradation efficiencies in relatively short periods. For example, MoO3 synthesized at 400 °C exhibited a 99.7% degradation of methylene blue within 60 minutes. researchgate.net Similarly, MoO3–x nanosheets have been reported to decolorize methylene blue in less than 10 minutes under visible light irradiation. acs.org The photocatalytic activity is attributed to the generation of reactive oxygen species that break down the dye molecules. tandfonline.com

Table 1: Methylene Blue Degradation Efficiency using MoO3-based Photocatalysts

Adsorption Mechanisms and Influencing Factors

The effectiveness of this compound in environmental remediation is governed by the underlying adsorption mechanisms and various environmental factors.

Adsorption Isotherms and Kinetics

The adsorption of Mo(VI) onto different materials is often described by various isotherm and kinetic models to understand the surface interactions and the rate of adsorption.

Adsorption Isotherms : The Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium data of Mo(VI) adsorption. mdpi.comjmaterenvironsci.com The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been found to be a good fit for Mo(VI) adsorption on materials like modified biochar and desulfurization steel slag. researchgate.netiwaponline.com This suggests a homogeneous distribution of active sites on the adsorbent surface. iwaponline.com The Freundlich model, which describes multilayer adsorption on a heterogeneous surface, has been shown to fit the adsorption data for materials like treated Tamarindous indica seed powder. jmaterenvironsci.com

Adsorption Kinetics : The rate of Mo(VI) adsorption is often evaluated using pseudo-first-order and pseudo-second-order kinetic models. Several studies have found that the pseudo-second-order model provides a better fit for the kinetic data of Mo(VI) adsorption on various adsorbents, including modified drinking water treatment residuals and nano zero-valent iron supported on biochar. sci-hub.seiwaponline.com This indicates that the adsorption process is likely controlled by chemisorption. In some cases, such as with alumina (B75360), the pseudo-first-order model has been found to be more suitable. mdpi.comnih.gov

pH Sensitivity of Molybdenum(VI) Adsorption

The pH of the aqueous solution is a critical factor influencing the adsorption of Molybdenum(VI). The speciation of molybdenum in water and the surface charge of the adsorbent are both highly dependent on pH.

Generally, the removal efficiency of Mo(VI) is significantly higher in acidic conditions. researchgate.netsci-hub.semdpi.com For instance, the adsorption of Mo(VI) on alumina is most effective at pH values below 7, with over 90% removal observed between pH 2.5 and 4. mdpi.com As the pH increases, the adsorption capacity tends to decrease. This is because at lower pH, the surface of many adsorbents becomes protonated, leading to a positive surface charge that electrostatically attracts the anionic molybdate (B1676688) species (such as MoO4^2- and its protonated forms) present in the solution. researchgate.netiwaponline.com For example, with modified drinking water treatment residuals, a low pH was found to be beneficial for Mo(VI) adsorption. sci-hub.se The optimal pH range for Mo(VI) removal using nanoscale zero-valent iron supported on activated carbon was found to be around 4.5. mdpi.com

Table 2: Chemical Compounds Mentioned

Competitive Adsorption Effects of Co-existing Ions

The efficiency of molybdenum (Mo) adsorption onto various materials can be significantly influenced by the presence of other ions in the water, which compete for the same binding sites. The degree of competition varies depending on the type of ion and the adsorbent material.

Research on goethite has shown that tungstate (B81510) and phosphate (B84403) are strong competitors for molybdenum adsorption sites. nih.gov In contrast, silicate (B1173343) and sulfate (B86663) have demonstrated little to no competitive effect on molybdenum adsorption on goethite. nih.govnih.gov Specifically, experiments showed a reduction in molybdate adsorption at a Mo/P ratio of 1:30 and 1:300, while no significant reduction was observed with sulfate even at higher ratios. imoa.info This suggests that in natural water systems, where phosphate concentrations can be significantly higher than molybdate, the adsorption of molybdenum may be hindered. imoa.info

Similarly, studies involving alumina have found that phosphate competes more strongly than sulfate for adsorption sites. imoa.info The adsorption of molybdate, phosphate, and sulfate on alumina all decrease with increasing pH. usda.gov The strong competition from phosphate is attributed to its ability to form inner-sphere surface complexes, similar to molybdate. usda.govdiva-portal.org

In the context of nanoscale zero-valent iron (NZVI) supported on activated carbon, silicate and phosphate have been identified as major inhibitors of Mo(VI) removal. mdpi.com The presence of arsenate also has an adverse effect. mdpi.com These ions can form inner-sphere complexes with the iron oxide surface, directly competing with molybdate for binding sites. mdpi.com Conversely, the impact of humic acid and some other anions like sulfate was found to be less significant. mdpi.com Interestingly, the presence of certain metal cations such as Fe³⁺, Al³⁺, Zn²⁺, and Ni²⁺ was found to enhance the adsorption of Mo(VI). mdpi.com

The table below summarizes the competitive effects of various ions on molybdenum adsorption by different adsorbents.

AdsorbentStrong CompetitorsWeak/No CompetitionReference
GoethitePhosphate, TungstateSilicate, Sulfate nih.govnih.gov
AluminaPhosphateSulfate imoa.infousda.gov
NZVI/Activated CarbonSilicate, Phosphate, ArsenateHumic Acid, Sulfate mdpi.com
PyritePhosphateSilicate, Sulfate nih.gov

Design and Application of MoO3-Based Adsorbent Materials

The development of effective and sustainable adsorbent materials is crucial for the removal of molybdenum from contaminated water. This has led to research into utilizing waste materials, advanced nanomaterials, and novel composites.

Utilizing Waste Materials for Mo(VI) Removal

A variety of waste materials have been investigated for their potential to remove molybdenum from wastewater, offering a cost-effective and environmentally friendly solution. Agricultural solid wastes, such as palm fruit husk, have been modified to enhance their adsorption capacity for Mo(VI). ijcce.ac.ir Although the natural palm fruit husk shows no affinity for Mo(VI), surface modification with cetyl trimethyl ammonium (B1175870) bromide (CTAB) significantly improves its adsorption capabilities. ijcce.ac.ir

Industrial byproducts have also shown promise. Bauxite and alum water treatment sludge have been identified as effective adsorbents for molybdenum, particularly at a pH range of 5-7. nih.gov These materials demonstrated a greater ability to adsorb molybdenum at higher pH levels compared to processing sand and blast furnace slag. nih.gov

Bio-based materials are another important category. Chitosan, derived from crustacean shells, has exhibited a high adsorption capacity for molybdate, in some cases exceeding 250 mg/g. mdpi.com Modified algal-based biochars have also been explored for the biosorption of molybdenum. ijcce.ac.ir

The table below presents various waste materials and their effectiveness in removing molybdenum.

Waste MaterialModificationKey FindingsReference
Palm Fruit HuskSurface alteration with CTABMaximum removal occurs at pH 2.0. ijcce.ac.ir
BauxiteNoneEffective adsorbent, especially at pH 5-7. nih.gov
Water Treatment SludgeNoneHighest maximum adsorption capacity among several tested industrial wastes. nih.gov
ChitosanNoneHigh molybdate adsorption capacity, sometimes over 250 mg/g. mdpi.com
Algal BiocharModificationInvestigated for molybdenum biosorption. ijcce.ac.ir
Cystoseria indica (Brown Seaweed)CaCl₂ treatmentMaximum biosorption capacity of 18.32 mg/g. mdpi.com

Nanoscale Zero-Valent Iron (NZVI) Composites for Mo(VI) Removal

Nanoscale zero-valent iron (nZVI) has emerged as a highly effective material for the remediation of molybdenum-polluted water due to its large surface area and high reactivity. mdpi.com To overcome challenges like particle aggregation and to enhance performance, nZVI is often combined with support materials to create composites.

Composites of nZVI supported on activated carbon (NZVI/AC) have been successfully used to remove Mo(VI) from water. mdpi.com The primary mechanisms for removal by nZVI include adsorption, surface complexation, precipitation of Mo(OH)₃, and the formation of Mo-Fe minerals like FeMoO₄. mdpi.com The initial rapid removal is mainly attributed to adsorption. mdpi.com

Kaolinite, a type of clay, has also been used as a support for nZVI particles. bibliotekanauki.pl Kaolinite impregnated with 25% Fe⁰ was found to be the most effective formulation for Mo(VI) removal, with a sorption capacity of approximately 350 mmol·kg⁻¹. bibliotekanauki.pl The removal mechanisms in this case are believed to be a combination of reduction by the Fe⁰ core and adsorption on the iron hydroxide (B78521) shell that forms on the particles. bibliotekanauki.pl

Another approach involves supporting nZVI on biochar, a carbon-rich material derived from biomass. plos.org While not specifically detailing molybdenum removal, the study on nZVI/biochar composites for removing organic dyes highlights the enhanced reactivity and dispersion of nZVI when supported, which is a principle applicable to heavy metal removal. plos.org The use of plant-based materials for the synthesis of nZVI is also a growing area of research, offering a more sustainable and less toxic production method. iwaponline.com

The following table summarizes the performance of different nZVI composites for molybdenum removal.

NZVI CompositeSupport MaterialAdsorption Capacity/Removal EfficiencyKey MechanismsReference
NZVI/ACActivated Carbon89.5% removal from simulated water in 1.5 hAdsorption, surface complexation, precipitation, FeMoO₄ formation mdpi.com
nZVI/KaoliniteKaolinite~350 mmol·kg⁻¹Reduction by Fe⁰, adsorption on iron hydroxides bibliotekanauki.pl
nZVI/MoS₂Molybdenum Disulfide71.8 mg/g (for U(VI), indicating potential for other heavy metals)Complexation with oxygenated functional groups, reduction acs.org

Starbon™ Composites for Wastewater Treatment

Starbon™ materials are a class of mesoporous carbonaceous materials derived from renewable resources like starch. rsc.orgwhiterose.ac.uk Their high surface area and porous structure make them excellent candidates for use in environmental remediation. mdpi.com

A novel composite material has been developed by embedding molybdenum oxide nanoparticles within a Starbon™ framework. rsc.orgwhiterose.ac.uk This was achieved through an in situ green synthesis process. rsc.org The resulting Mo-containing Starbon™ composite (CMO-350) demonstrated a significant molybdenum loading of 179.337 mg g⁻¹. whiterose.ac.uk

Advanced Functionalization and Hybrid Materials Based on Molybdenum Vi Oxide

Hetero-Element Doping Strategies for MoO₃ Modification

The intrinsic properties of Molybdenum(VI) oxide (MoO₃) can be strategically tuned and enhanced through the introduction of foreign atoms, a process known as hetero-element doping. This technique alters the electronic structure, creates defects, and modifies the surface properties of MoO₃, thereby optimizing its performance for various applications. mdpi.com Doping with both metallic and non-metallic elements has been explored to effectively tailor the material's bandgap, conductivity, and catalytic activity. mdpi.comucm.es

Metal Element Doping (e.g., Nickel, Samarium)

The incorporation of metal atoms into the MoO₃ crystal lattice is a proven strategy to enhance its electrochemical and optical properties. Nickel (Ni) and Samarium (Sm) are notable examples of metal dopants that significantly modify MoO₃'s characteristics.

Nickel doping has been shown to improve the electrochemical performance and stability of MoO₃, particularly for applications like alkaline water splitting. acs.org The introduction of Ni can mitigate the instability of MoO₃ in alkaline solutions. acs.org Studies using density functional theory (DFT) have predicted that Ni doping reduces the thermodynamic oxygen evolution reaction (OER) overpotential. acs.org Experimentally, Ni-doped MoO₃ demonstrates a lower overpotential and a reduced Tafel slope compared to its undoped counterpart, indicating enhanced catalytic activity. acs.orgacs.org Furthermore, Ni doping increases the surface area and pore volume of MoO₃, which may contribute to improved performance by providing more active sites. ijcea.org While Ni doping does not significantly alter the orthorhombic crystal structure of MoO₃, it does modify its defective structure and electronic properties. ucm.esacs.org

Samarium (Sm) doping has been investigated for its influence on the structural, morphological, and optical properties of MoO₃. researchgate.net An effective hydrothermal process can be used to synthesize Sm-incorporated MoO₃. researchgate.net Research indicates that Sm doping can lead to a decrease in the optical bandgap. researchgate.net The synthesis of Samarium-doped MoO₃/SiO₂ nanocomposites via a wet-chemical approach has also been reported, where pH and doping levels were found to influence crystallinity, morphology, and electrochemical properties. researcher.liferesearchgate.net

Table 1: Effects of Metal Doping on this compound Properties

DopantSynthesis MethodKey FindingsReference(s)
Nickel (Ni) Precipitation MethodEnhances electrochemical stability and capacity in aluminum-ion batteries; optimal doping found at ~1 at%. ucm.es
Nickel (Ni) N/A (DFT Study & Experimental)Reduces OER overpotential (0.34 V at 10 mA/cm² vs. 0.40 V for pure MoO₃); lowers Tafel slope (74.8 mV/dec vs. 98.3 mV/dec). acs.orgacs.org
Nickel (Ni) ImpregnationIncreases surface area (from 6.85 m²/g to 19.64 m²/g for 9 mol% Ni); enhances reducibility by carbon monoxide. ijcea.org
Samarium (Sm) Hydrothermal ProcessDecreases the optical bandgap; influences crystallite size and lattice strain. researchgate.net
Samarium (Sm) Wet-Chemical ApproachpH and Sm-doping levels modulate crystallinity, particle morphology, and charge storage properties in MoO₃/SiO₂ composites. researcher.liferesearchgate.net

Non-Metal Element Doping

Incorporating non-metal elements into the MoO₃ lattice offers another avenue for functionalization, primarily by altering the electronic band structure and creating oxygen vacancies. mdpi.comresearchgate.net Sulfur and nitrogen are common non-metal dopants that have been successfully used to modify MoO₃.

Sulfur (S) doping has been shown to narrow the bandgap of MoO₃, shifting its optical absorption into the visible light region. mdpi.comnih.gov A hydrothermal synthesis approach using sulfur powder can incorporate sulfur atoms, leading to the formation of Mo-S bonds. mdpi.comnih.gov This doping strategy, often synergistic with the creation of oxygen vacancies, tunes the bandgap (e.g., from 2.68 eV to 2.57 eV) and improves charge carrier separation and electron transfer efficiency. mdpi.comresearchgate.net First-principles calculations have confirmed that substituting oxygen with sulfur in α-MoO₃ decreases the electronic energy gap significantly. rsc.org This modification enhances the material's suitability for optoelectronic applications, such as improving the hole-transport properties in organic solar cells. acs.org

Nitrogen (N) doping is another effective method to enhance the electrochemical properties of molybdenum oxides. nih.gov Materials such as N-doped carbon encapsulated ultrathin MoO₃ nanosheets have been synthesized for use as anodes in lithium-ion batteries. rsc.org This structure shortens the diffusion length for ions and electrons, leading to high rate performance and excellent cycle stability. rsc.org The synergistic effect of doped nitrogen atoms and the unique nanostructure of MoOₓ can accelerate electron transfer rates, making these materials suitable for applications like microbial fuel cells. nih.gov

Table 2: Effects of Non-Metal Doping on this compound Properties

DopantSynthesis MethodKey FindingsReference(s)
Sulfur (S) Hydrothermal SynthesisNarrows the bandgap from 2.68 eV to 2.57 eV; improves photocurrent response and cycling stability. mdpi.comresearchgate.netnih.gov
Sulfur (S) SputteringModulates Mo oxidation states (Mo⁴⁺/Mo⁵⁺/Mo⁶⁺); improves hole-transport properties for organic solar cells. acs.org
Nitrogen (N) Electrostatic Adsorption & CarbonizationAccelerates electron transfer rates for bioelectrocatalysis in microbial fuel cells. nih.gov
Nitrogen (N) Pyrolysis of Dodecylamine-intercalated CompositesCreates N-doped carbon encapsulated MoO₃ nanosheets with high specific capacity (1250 mAh g⁻¹ after 60 cycles) for Li-ion batteries. rsc.org

Composite and Hybrid Material Formulations with MoO₃

Combining MoO₃ with other materials to form composites and hybrids is a powerful strategy to create multifunctional materials with synergistic properties that surpass those of the individual components.

MoO₃@SiO₂ Nanocomposites

Encapsulating MoO₃ within a silica (B1680970) (SiO₂) shell to form core-shell nanocomposites is a widely explored strategy for enhancing stability and catalytic performance. Various synthesis methods have been developed to create these structures. The modified Stöber method can be used to coat a SiO₂ shell onto a precursor, which is then converted to α-MoO₃ in the confined space upon heating. researchgate.net Another approach involves a chemical bath deposition (CBD) method to prepare MoO₃@SiO₂ nanoparticles. semanticscholar.orgresearchgate.net Reverse microemulsions have also been employed to prepare ultrasmall (1.0 ± 0.2 nm MoO₃) and monodisperse "raisin-bun"-type MoO₃/SiO₂ nanocomposites. rsc.org These composites have shown enhanced catalytic activities for reactions like the acetalization of benzaldehyde. rsc.org The SiO₂ shell can prevent the sublimation of α-MoO₃ at high temperatures and does not detract from its lubricating performance in tribological applications. researchgate.net Furthermore, these composites exhibit synergistic effects in photocatalysis, with MoO₃@SiO₂ showing higher degradation efficiency for methylene (B1212753) blue than either component alone. semanticscholar.org

Table 3: Synthesis and Properties of MoO₃@SiO₂ Nanocomposites

Synthesis MethodComposite StructureKey FindingsReference(s)
Modified Stöber Method α-MoO₃@SiO₂ core-shellUniform particle size, high shell coverage (~30 nm thick); excellent anti-wear properties. researchgate.net
Chemical Bath Deposition (CBD) Coral-like MoO₃@SiO₂ structuresSynergistic photocatalytic effect; ~100% degradation of methylene blue in 60 min. semanticscholar.org
Reverse Microemulsion "Raisin-bun" type: 1.0 ± 0.2 nm MoO₃ in 23 ± 2 nm SiO₂ spheresEnhanced catalytic activity for acetalization; reusable for 5 cycles without significant deactivation. rsc.org
Solid-Phase Reverse Microemulsion Fe₃O₄@SiO₂@MoO₃ core-dual shellUniform SiO₂–MoO₃ double shell (~28 nm and ~7 nm thick, respectively) on a magnetic core. acs.orgacs.org

MoO₃@WO₃ Heterojunctions

The formation of heterojunctions between this compound and tungsten(VI) oxide (WO₃) creates composite materials with enhanced gas sensing capabilities. These MoO₃@WO₃ heterostructures can be synthesized through methods such as hydrothermal and impregnation techniques, resulting in flower-like microstructures composed of crystallized nanosheets. rsc.org Sol-gel processes have also been used to prepare MoO₃-WO₃ mixed thin films. researchgate.net The improved sensing performance is attributed to the formation of a heterojunction at the interface between the two n-type semiconductors. rsc.org These sensors have demonstrated high response, fast response/recovery times, and low detection limits for gases like hydrogen sulfide (B99878) (H₂S) at operating temperatures around 250 °C. rsc.org For instance, a sensor based on this composite showed a high response of 28.5 towards 10 ppm H₂S with a response/recovery time of 2 s/5 s and a detection limit as low as 20 ppb. rsc.org The mixed films have also been investigated for oxygen (O₂) sensing, showing a stable and reproducible linear response at an optimal temperature of 420°C. researchgate.net

Table 4: Performance of MoO₃@WO₃ Heterojunction Gas Sensors

Synthesis MethodTarget GasOperating TemperatureKey Performance MetricsReference(s)
Hydrothermal & Impregnation Hydrogen Sulfide (H₂S)250 °CResponse: 28.5 to 10 ppm; Response/Recovery: 2s/5s; Detection Limit: 20 ppb. rsc.org
Sol-Gel Oxygen (O₂)420 °CStable and reproducible linear response to O₂ concentrations from 10 to 10,000 ppm. researchgate.net

Molybdenum Cluster-Graphene Hybrids

Hybrid materials combining molybdenum-based clusters with graphene have emerged as a novel class of materials with significant potential in catalysis and sensing. These hybrids leverage the high surface area and excellent electrical conductivity of graphene as a support for catalytically active molybdenum clusters. jst.go.jp For example, a nanohybrid composed of crystalline octahedral molybdenum iodide clusters supported on graphene has been prepared for the detection of pollutant gases like nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃). acs.org This hybrid material enables both chemoresistive and optical gas sensing. acs.org In another formulation, electrochemically exfoliated graphene has been hybridized with molybdophosphoric acid (a polyoxometalate cluster containing molybdenum oxide units). researchgate.net In these hybrids, the molybdophosphoric acid clusters are attached to the graphene sheets, and a strong interaction exists between the components through charge transfer and electrostatic forces. researchgate.net This synergistic effect between the reversible redox properties of the molybdenum-based cluster and the high-surface-area double-layer capacitance of graphene leads to improved electrochemical performance for charge storage applications. researchgate.net

Table 5: Characteristics of Molybdenum Cluster-Graphene Hybrids

Molybdenum ComponentGraphene TypeSynthesis MethodApplicationKey FindingsReference(s)
Octahedral Molybdenum Iodide Cluster GrapheneN/AGas SensingChemoresistive and optical detection of NO₂ and NH₃. acs.org
Molybdophosphoric Acid (MoPA) Electrochemically Exfoliated Graphene (EG)Simple mixing/adsorptionCharge StorageStrong interaction between MoPA and graphene; synergistic improvement in capacitance. researchgate.net

Integration with other 2D materials (e.g., MoS₂, g-C₃N₄)

The integration of this compound (MoO₃) with other two-dimensional (2D) materials, such as Molybdenum Disulfide (MoS₂) and graphitic carbon nitride (g-C₃N₄), has garnered significant research interest. This approach aims to create heterostructures with synergistic or complementary properties, leading to enhanced performance in a variety of applications. nih.gov

When MoO₃ is combined with MoS₂, a heterojunction is formed that can facilitate the separation of photoinduced charge carriers. rsc.org This is particularly beneficial in photocatalysis, where the efficient separation of electrons and holes is crucial for high activity. rsc.org The formation of a MoO₃/MoS₂ heterostructure can be achieved through methods like two-step chemical vapor deposition, which involves the synthesis of α-MoO₃ followed by a sulfurization process. researcher.life The resulting heterostructure often includes an intermediate molybdenum oxysulfide (MoOS) layer, which can induce a type-II band alignment, further promoting charge separation. researcher.life

Similarly, creating composites of MoO₃ with g-C₃N₄ has shown promise for photocatalytic applications, including CO₂ reduction and dye degradation. cambridge.orgimoa.info These composites can be synthesized through simple methods like impregnation-heating or mixing and annealing. cambridge.orgimoa.info The in-situ formation of MoO₃ nanoparticles on the surface of g-C₃N₄ sheets promotes strong adhesion and efficient charge transfer between the two materials. cambridge.org The resulting Z-scheme heterojunction in MoO₃/g-C₃N₄ composites allows for enhanced separation of charge carriers and improved photocatalytic performance under visible light. cambridge.orgimoa.info

The synergistic effects in these heterostructures are a key factor in their enhanced performance. For instance, in MoS₂/MoO₃/NiFe-LDH/NF heterostructures developed for the oxygen evolution reaction, the well-defined interfaces allow for the tuning of the electronic structure and optimization of the adsorption and desorption of intermediates. rsc.org In MoO₃/MoS₂ systems, the combination of a wide bandgap material (MoO₃) with a narrow bandgap material (MoS₂) can lead to synergistic effects with potential applications in various interdisciplinary fields. nih.gov

Interactive Data Table: Comparison of MoO₃-based 2D Heterostructures

Heterostructure Synthesis Method Key Feature Application
MoS₂/MoO₃/NiFe-LDH/NF Electrodeposition and H₂O₂ treatment Tunable electronic structure, synergistic effects Oxygen Evolution Reaction
MoOₓ/MoS₂ Two-step hydrothermal process Surface S-O exchange, strong interfacial interaction Broadband photodetectors
α-MoO₃@MoS₂ Hydrothermal method Synergistic photocatalytic effect Organic degradation

Surface Modification for Enhanced Functionality

Surface modification of this compound is a critical strategy to enhance its functionality for various applications. nih.gov These modifications can involve doping, loading with noble metals, and creating composite materials to improve properties like electrical conductivity and catalytic activity. nih.govresearchgate.net

One significant approach is the introduction of carbon-based materials. For instance, the presence of carbon in MoO₃ structures can improve electron transport, leading to increased capacitance in electrochemical applications. nsf.gov During hydrodeoxygenation reactions, the MoO₃ catalyst surface can undergo partial carburization, forming oxycarbide and oxycarbohydride phases (MoOₓCᵧH₂). rsc.org This surface modification has been shown to stabilize the partially reduced MoO₃ surface and enhance its catalytic activity. rsc.org

Another method for surface modification is through treatments like ultraviolet ozone (UVO). UVO treatment can oxidatively modify non-stoichiometric MoO₃ (MoO₃-x) surfaces, increasing the Mo⁶⁺/Mo⁵⁺ ratio and the material's work function. researchgate.net This is particularly useful in organic solar cells, where it improves the wettability for subsequent layers and enhances charge carrier injection and extraction. researchgate.net

Furthermore, the morphology and crystal planes exposed on the surface of MoO₃ can be adjusted through controlled crystal growth. nih.gov Different morphologies, such as nanorods and nanotubes, offer distinct advantages for applications like energy storage and gas sensing due to their high surface area and improved transport properties. nih.gov

Oxygen Vacancy Engineering and Defect Chemistry in MoO₃

Oxygen vacancy engineering is a powerful tool to manipulate the electronic and chemical properties of this compound. mdpi.com The introduction of oxygen vacancies creates a non-stoichiometric MoO₃₋ₓ material with an increased number of lower-valent Mo ions (Mo⁵⁺), which significantly enhances electrical conductivity and catalytic activity. nih.govmdpi.com

The creation of oxygen vacancies can be achieved through various methods, including thermal activation, annealing at specific temperatures, and chemical reduction. semanticscholar.orgresearchgate.netacs.org For example, a one-step thermal activation process on a molybdenum metal mesh can produce MoO₃₋ₓ with electrochemically active oxygen vacancies. semanticscholar.org Annealing temperature has been shown to directly influence the concentration of oxygen vacancies, thereby controlling the material's conductivity and other properties. researchgate.net Defective MoO₃ can also be prepared at room temperature through mechanochemical methods using a reductant like ascorbic acid, leading to hydrogen doping and the formation of H₀.₅MoO₃. acs.org

The presence of oxygen vacancies has a profound impact on the material's properties. They can increase the interlayer spacing and enhance electrochemical activity, which is beneficial for applications like supercapacitors. iaea.org In photocatalysis, oxygen vacancies in MoO₃₋ₓ nanorods can increase light-harvesting capabilities and improve the separation of photoexcited electrons and holes. sciopen.com These vacancies can also act as active sites for the adsorption and activation of molecules like CO₂. rsc.org

Density functional theory (DFT) simulations have been employed to understand the defect chemistry of MoO₃, predicting defect concentrations as a function of temperature and oxygen partial pressure. rsc.org These studies have shown that the charge-neutral oxygen vacancy is often the dominant intrinsic defect under many processing conditions. rsc.org The formation energy of oxygen vacancies is a key descriptor of chemical reactivity, with lower formation energies indicating a better oxidant. escholarship.org

Research has shown that oxygen vacancies can induce a localized surface plasmon resonance (LSPR) effect in MoO₃₋ₓ, enabling the harnessing of a broader range of the solar spectrum, including near-infrared light, for photo-thermal synergistic catalysis. rsc.org This property is particularly advantageous for enhancing the efficiency of photocatalytic reactions. rsc.org

Interactive Data Table: Impact of Oxygen Vacancies on MoO₃ Properties

Property Effect of Oxygen Vacancies Application Benefit
Electrical Conductivity Increased due to higher charge carrier mobility. nih.gov Improved performance in electronic devices and sensors. nih.gov
Catalytic Activity Enhanced due to the creation of active sites. mdpi.comsemanticscholar.org Higher efficiency in catalysis and energy conversion. mdpi.comsemanticscholar.org
Interlayer Spacing Increased, facilitating faster charge storage kinetics. iaea.org Higher capacity and rate capability in supercapacitors. iaea.org
Light Absorption Broadened to the visible and near-infrared regions. sciopen.comrsc.org Enhanced photocatalytic activity under solar irradiation. sciopen.comrsc.org

Q & A

Q. What are the standard laboratory synthesis methods for Molybdenum(VI) oxide (MoO₃), and how can purity be ensured?

MoO₃ is synthesized via acidification of sodium molybdate (Na₂MoO₄) with strong acids like HClO₄, yielding hydrated MoO₃·2H₂O, which is dehydrated at elevated temperatures . To ensure purity, employ thermal gravimetric analysis (TGA) to monitor dehydration steps and X-ray diffraction (XRD) to confirm crystallinity . Impurities from residual sulfate (common in industrial MoS₂ roasting) can be mitigated via recrystallization or solvent washing .

Q. Which characterization techniques are essential for confirming MoO₃’s structural and compositional integrity?

Critical techniques include:

  • XRD : To verify orthorhombic layered structure (space group Pnma) and detect polymorphic impurities (e.g., monoclinic phases) .
  • IR spectroscopy : To identify Mo=O stretching vibrations (~900–1,000 cm⁻¹) and hydroxyl groups in hydrated forms .
  • Particle size analysis : To assess morphology, as nanoscale MoO₃ exhibits enhanced surface reactivity .

Q. What key physicochemical properties make MoO₃ suitable as a precursor for functional materials?

  • Layered structure : Facilitates intercalation chemistry for battery electrodes .
  • Redox activity : The Mo(VI)/Mo(V) couple enables catalytic cycles in oxidation reactions .
  • Thermal stability : Melts at 795°C without decomposition, allowing high-temperature processing .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic activities of MoO₃ across studies?

Discrepancies often arise from variations in:

  • Synthesis conditions : Acid concentration and dehydration temperature affect surface acidity and active site density .
  • Morphology : Nanorods vs. platelets differ in exposed crystal facets and surface area .
  • Redox pre-treatment : Pre-reduction to MoO₃₋ₓ enhances activity in selective oxidations . Standardize characterization (e.g., BET surface area, XPS for oxidation state) to enable cross-study comparisons .

Q. What experimental strategies optimize MoO₃’s redox properties for electrochemical applications?

  • Doping : Introduce transition metals (e.g., V, W) to modulate electronic conductivity and interlayer spacing .
  • Nanostructuring : Solvothermal synthesis of MoO₃ nanobelts increases Li⁺ intercalation capacity in batteries .
  • Composite design : Combine with carbon matrices (e.g., graphene) to mitigate volume expansion during cycling .

Q. What safety protocols are critical when handling MoO₃ in synthetic chemistry?

  • PPE : Use N95 masks, nitrile gloves, and goggles to prevent inhalation (rat LD₅₀: 188 mg/kg) and skin irritation .
  • Ventilation : Perform reactions in fume hoods, as acidification releases toxic gases (e.g., SO₂ from MoS₂ roasting) .
  • Waste disposal : Neutralize acidic residues before disposal per local regulations .

Q. How do ligand systems influence the catalytic performance of Mo(VI) complexes in oxidation reactions?

Ligands like hydrazones or acetylacetonate stabilize Mo(VI) centers, tuning electronic properties and substrate affinity. For example:

  • Tridentate hydrazone ligands : Enhance electron-withdrawing effects, improving oxo-transfer efficiency in epoxidation .
  • Bidentate acetylacetonate : Modifies solubility for homogeneous catalysis in organic media . Characterize complexes via cyclic voltammetry to correlate redox potentials with activity .

Methodological Considerations

  • Contradiction analysis : When conflicting data arise (e.g., catalytic efficiency), replicate experiments under standardized conditions and cross-validate with multiple techniques (e.g., XRD, Raman) .
  • Experimental design : For ligand studies, use DFT calculations to predict ligand-Mo interactions before synthesis .

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